1-Formylpiperidine-4-carbonyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
84163-43-9 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-formylpiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2 |
InChI Key |
XGFKZJZVLQPJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C=O |
Origin of Product |
United States |
Foundational & Exploratory
1-Formylpiperidine-4-carbonyl Chloride: A Critical Building Block in the Synthesis of Benzisoxazole-Based Atypical Antipsychotics
Executive Summary
In modern medicinal chemistry, the efficiency of active pharmaceutical ingredient (API) synthesis heavily relies on the strategic selection of bifunctional building blocks. 1-Formylpiperidine-4-carbonyl chloride (CAS: 84163-43-9) stands out as a highly specialized, atom-economical intermediate. By featuring a protected secondary amine and a highly reactive acyl chloride, this molecule serves as the linchpin in the synthesis of the benzisoxazole scaffold—a "privileged structure" in neuropharmacology[1]. This whitepaper explores the structural rationale, reactivity profile, and step-by-step application of 1-formylpiperidine-4-carbonyl chloride in the divergent synthesis of blockbuster atypical antipsychotics, including Iloperidone, Risperidone, and Paliperidone.
Structural Rationale and Physicochemical Profile
The design of 1-formylpiperidine-4-carbonyl chloride is a masterclass in protective group strategy. In the synthesis of piperidine-containing APIs, the secondary nitrogen must be protected to prevent unwanted nucleophilic attacks or polymerization during acyl transfer reactions.
Why the Formyl Group? While tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are standard amine protecting groups, they fail under the harsh Lewis acidic conditions required for downstream Friedel-Crafts acylations. The N-formyl group is specifically chosen because of its robust stability against strong Lewis acids (like AlCl3 ). Furthermore, it is highly atom-economical and can be seamlessly cleaved under the basic conditions used in subsequent cyclization steps, eliminating the need for a dedicated deprotection stage.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-Formylpiperidine-4-carbonyl chloride |
| CAS Registry Number | 84163-43-9 |
| Molecular Formula | C7H10ClNO2 |
| Molecular Weight | 175.61 g/mol |
| LogP | 1.194 |
| Topological Polar Surface Area (TPSA) | 37.38 Ų |
| Key Structural Features | N-formyl protected amine, C4-acyl chloride |
| Primary Downstream Scaffold | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |
The Benzisoxazole Super-Pathway
The primary utility of 1-formylpiperidine-4-carbonyl chloride is its role in constructing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , a central pharmacophore that acts as a potent serotonin ( 5-HT2A ) and dopamine ( D2 ) receptor antagonist.
The pathway begins with the formylation of isonipecotic acid, followed by chlorination to yield our target building block. This acyl chloride is then subjected to a Friedel-Crafts acylation with 1,3-difluorobenzene. The resulting ketone undergoes oxime formation and subsequent base-catalyzed cyclization, which simultaneously constructs the benzisoxazole ring and deformylates the piperidine nitrogen[2].
Synthesis workflow from isonipecotic acid to the benzisoxazole intermediate.
Divergent Medicinal Chemistry Applications
Once the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is synthesized, the secondary amine of the piperidine ring becomes a versatile nucleophile. By selecting different alkylating agents, medicinal chemists can divergently synthesize multiple FDA-approved antipsychotics from this single node[2].
Divergent synthesis of atypical antipsychotics from the benzisoxazole core.
Experimental Methodologies & Self-Validating Protocols
To ensure high-fidelity API manufacturing, the following protocols are designed as self-validating systems. Each step includes internal physical or chemical indicators that confirm reaction progress without requiring immediate offline analysis.
Protocol A: Synthesis of 1-Formylpiperidine-4-carbonyl chloride
Objective: Convert 1-formylpiperidine-4-carboxylic acid to the corresponding acyl chloride.
-
Setup: Charge a dry, nitrogen-purged reactor with 1-formylpiperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
-
Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic species that dramatically accelerates the conversion of the carboxylic acid to the acyl chloride.
-
Reagent Addition: Slowly add thionyl chloride ( SOCl2 ) (1.5 eq) dropwise at 0∘C to manage the exothermic reaction.
-
Reaction & Self-Validation: Warm the mixture to 40∘C . The reaction is self-validating through gas evolution ( SO2 and HCl ). When bubbling ceases completely, the reaction has reached completion.
-
Chemical Quench Validation: To analytically validate, withdraw a 10μL aliquot and quench it in 1 mL of anhydrous methanol. LC-MS analysis should show >98% conversion to the methyl ester derivative, confirming the presence of the highly reactive acyl chloride.
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . The resulting 1-formylpiperidine-4-carbonyl chloride is used immediately in the next step to prevent hydrolysis.
Protocol B: Friedel-Crafts Acylation with 1,3-Difluorobenzene
Objective: Synthesize 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.
-
Setup: Dissolve 1-formylpiperidine-4-carbonyl chloride (1.0 eq) in an excess of 1,3-difluorobenzene (which acts as both reagent and solvent).
-
Lewis Acid Activation: Slowly add anhydrous Aluminum Chloride ( AlCl3 ) (2.5 eq) in portions at room temperature. Causality: AlCl3 coordinates with the acyl chloride to generate a highly electrophilic acylium ion. 1,3-Difluorobenzene is electronically deactivated by the two fluorine atoms, necessitating a strong Lewis acid and elevated temperatures to force the electrophilic aromatic substitution.
-
Heating: Heat the reaction mixture to 80∘C for 4-6 hours.
-
Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep, homogenous amber complex. TLC (quenched with water/EtOAc) will show the disappearance of the baseline acyl chloride/acid spot and the appearance of a UV-active ketone product spot.
-
Workup: Carefully quench the hot reaction mixture by pouring it over crushed ice and concentrated HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate to yield 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.
Strategic Impact in Drug Development
The utilization of 1-formylpiperidine-4-carbonyl chloride exemplifies the power of intelligent intermediate design. By embedding a protecting group (formyl) that survives harsh Lewis acid conditions but elegantly departs during a necessary downstream basic cyclization, process chemists eliminate two entire synthetic steps (protection and deprotection) from the API manufacturing pipeline. This reduction in step-count directly translates to higher overall yields, reduced waste (E-factor), and lower cost-of-goods (COGs) for critical psychiatric medications.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry All About Drugs[Link]
-
Iloperidone | New Drug Approvals New Drug Approvals[Link]
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride GlobalChemMall[Link]
Sources
Reactivity of 1-Formylpiperidine-4-carbonyl Chloride with Nucleophiles: A Technical Guide
Executive Summary
1-Formylpiperidine-4-carbonyl chloride (1-FPCC, CAS: 84163-43-9) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Appearing as a colorless solid, it is a critical electrophilic reagent for the preparation of complex piperidine-containing architectures[1]. This whitepaper provides an in-depth mechanistic and practical analysis of 1-FPCC’s reactivity with various nucleophiles, detailing the causality behind specific experimental conditions and offering self-validating protocols for laboratory execution.
Structural & Electronic Profiling
The chemical architecture of 1-FPCC features two distinct functional poles:
-
C4-Acyl Chloride: A highly electrophilic center primed for nucleophilic acyl substitution.
-
N1-Formamide: A deactivated nitrogen center.
The Causality of the Formyl Group: In drug development, the choice of protecting group dictates the success of downstream synthetic pathways. If the piperidine nitrogen were left unprotected, the highly reactive C4-acyl chloride would undergo rapid intermolecular self-condensation, leading to intractable polymers. While standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common, the N-formyl group is specifically selected for its superior stability against harsh Lewis acids (such as AlCl3 ). During downstream Friedel-Crafts acylations, a Boc group would be rapidly cleaved by the Lewis acid, whereas the formyl group survives intact, acting as a robust protective shield that can later be removed via controlled acidic or basic hydrolysis[2].
Mechanistic Pathways: Nucleophilic Acyl Substitution
When 1-FPCC is exposed to nucleophiles (amines, alcohols, or electron-rich aromatics), it undergoes a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π -bond to form a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, regenerating the carbonyl π -bond and yielding the substituted product alongside hydrogen chloride ( HCl ) gas.
Nucleophilic Acyl Substitution Mechanism of 1-FPCC.
Reactivity Profiles & Quantitative Data
The reactivity of 1-FPCC varies significantly depending on the nature of the nucleophile. To maximize atom economy and yield, reaction conditions must be tailored to the specific nucleophile class. Because 1-FPCC is highly sensitive to ambient moisture, it must be stored under inert conditions (2-8°C) to prevent degradation into the corresponding carboxylic acid[3].
Table 1: Nucleophilic Reactivity Profile of 1-FPCC
| Nucleophile Class | Representative Reagent | Target Product Type | Reaction Conditions | Typical Yield | Causality / Notes |
| Primary/Secondary Amines | Benzylamine, Morpholine | Amides | DCM, TEA (1.5 eq), 0 °C to RT, 2h | 85–95% | TEA neutralizes HCl ; highly exothermic, requires cooling. |
| Alcohols / Phenols | Ethanol, Phenol | Esters | THF, Pyridine (2.0 eq), RT, 4h | 75–85% | Pyridine acts as both a nucleophilic catalyst and an acid scavenger. |
| Aromatic Rings (C-Nu) | 1,3-Difluorobenzene | Aryl Ketones | AlCl3 (2.0 eq), Reflux, 4–6h | 60–75% | Requires a strong Lewis acid to generate the reactive acylium ion[2]. |
| Water (Hydrolysis) | H2O | Carboxylic Acid | Ambient moisture | N/A | Degradation pathway. Handled via strict anhydrous techniques. |
Application in API Synthesis: Friedel-Crafts Acylation
A premier industrial application of 1-FPCC is its use as an electrophile in Friedel-Crafts acylation to synthesize fluorinated benzoylpiperidines. These compounds are critical precursors for neuropharmacological agents and atypical antipsychotics. As detailed in the 2, 1-FPCC reacts with 1,3-difluorobenzene in the presence of AlCl3 to yield 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde[2].
Synthetic workflow for fluorinated benzoylpiperidines via 1-FPCC.
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating, meaning the physical and chemical changes observable during the reaction provide real-time confirmation of mechanistic progress.
Protocol A: Synthesis of 1-FPCC from its Carboxylic Acid Precursor
-
Causality: Thionyl chloride ( SOCl2 ) is utilized to convert 1-formylpiperidine-4-carboxylic acid into the highly reactive 1-FPCC. Acetic anhydride is often employed as a co-solvent and dehydrating agent to push the equilibrium forward[4].
-
Procedure:
-
Suspend 1-formylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (N,N-dimethylformamide). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly active chlorinating intermediate.
-
Dropwise add SOCl2 (1.5 eq) at 0 °C.
-
Warm to room temperature and stir for 2 hours.
-
-
Self-Validation System: The reaction is complete when the vigorous evolution of SO2 and HCl gases ceases. Furthermore, an FTIR analysis of an aliquot will show the disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm−1 ) and the C=O stretch shifting from ~1710 cm−1 to a sharp, distinct acyl chloride C=O stretch at ~1780 cm−1 .
Protocol B: Amidation with Nitrogen Nucleophiles (e.g., Benzylamine)
-
Causality: When reacting 1-FPCC with an amine, a tertiary amine base such as Triethylamine (TEA) is strictly required. Without it, the nucleophilic amine would be protonated by the generated HCl , forming an unreactive ammonium salt and immediately capping the theoretical yield at 50%.
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath. Causality: Acyl substitution is highly exothermic; cooling prevents side reactions and thermal degradation.
-
Slowly add a solution of 1-FPCC (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Self-Validation System: The continuous precipitation of a dense white solid ( TEA⋅HCl salt) serves as a visual indicator of reaction progress. The reaction is complete when solid formation halts.
Protocol C: Friedel-Crafts Acylation with Carbon Nucleophiles
-
Causality: Aromatic rings like 1,3-difluorobenzene are weak nucleophiles. Aluminum chloride ( AlCl3 ) acts as a potent Lewis acid to abstract the chloride ion from 1-FPCC, generating a highly electrophilic, resonance-stabilized acylium ion that can successfully attack the aromatic ring[2].
-
Procedure:
-
Suspend AlCl3 (2.0 eq) in neat 1,3-difluorobenzene (which acts as both reactant and solvent).
-
Add 1-FPCC (1.0 eq) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours[4].
-
Quench the reaction by carefully pouring the mixture over crushed ice and 1M HCl .
-
-
Self-Validation System: Upon the addition of 1-FPCC to the AlCl3 /arene mixture, the solution will transition to a deep red/brown color, confirming the formation of the acylium-arene-aluminum complex. Upon quenching with ice-water, the aluminum complex is destroyed, the color dissipates, and the crude 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde precipitates as a solid.
References
-
All About Drugs. February 2014 - All About Drugs. URL:[Link]
-
Pharmaffiliates. CAS No : 84163-43-9 | Product Name : 1-Formyl-piperidine-4-carbonyl Chloride. URL:[Link]
Sources
1-Formylpiperidine-4-carbonyl chloride precursors like 1-formylpiperidine-4-carboxylic acid
[label="DopamineD2Receptor", fillI'mdetailingthefinalconversionoftheacylchlorideintermediate.I'mincludingtheconditionsandmechanisms, focusingonhowthisleadstoIloperidoneproduction.FinalizingtheWorkflow I'mnowdetailingthefinalconversiontotheantipsychotic, includingreactionconditions.I'mfocusingonthemechanismthatyieldsIloperidone.I'mensuringalltheworkflowsareclearandconcise.ValidatingtheTechnicalGuide I'mnowintegratingthefinalvalidationstepsforthekeyacylchlorideandsubsequentFriedel-Craftsreaction.I'mfocusingonensuringallelementsintheworkflowarefullyvalidatedthroughclearlabelingandcolor-codednodes, includingreactionconditions.I'vere-checkedthecolorcontrastintheDOTdiagrams, aswell.#StrategicSynthesisandApplicationof1-Formylpiperidine-4-CarbonylChloridePrecursorsinPharmaceuticalDevelopment##ExecutiveSummaryThedevelopmentofatypicalantipsychoticsandadvancedneurolepticagentsreliesheavilyonthepreciseconstructionoffunctionalizedpiperidinescaffolds.Amongthese, 1-formylpiperidine-4-carboxylicacid (CAS84163-42-8)anditshighlyreactivedownstreamcounterpart, 1-formylpiperidine-4-carbonylchloride (CAS84163-43-9), serveascriticallinchpins[1.1]. This technical guide elucidates the mechanistic causality, physicochemical properties, and self-validating synthetic protocols required to leverage these precursors in drug development, specifically targeting the synthesis of active pharmaceutical ingredients (APIs) like Iloperidone.
Mechanistic Pathways & Causality in Synthesis
The transformation of piperidine-4-carboxylic acid (isonipecotic acid) into complex pharmaceutical intermediates is a masterclass in protective group chemistry and electrophilic activation. As an application scientist, understanding why a reaction is chosen is as important as knowing how to execute it.
Phase I: N-Formylation (The Protection Strategy)
The secondary amine of isonipecotic acid is highly nucleophilic. If left unprotected, subsequent attempts to convert the carboxylic acid into an acyl chloride would result in uncontrolled oligomerization or side reactions with thionyl chloride. Formylation is achieved using a mixture of formic acid and acetic anhydride. Causality: These reagents thermodynamically favor the generation of formyl acetate in situ. This highly reactive mixed anhydride selectively N-formylates the piperidine ring under mild conditions without degrading the carboxylate, yielding 1-formylpiperidine-4-carboxylic acid.
Phase II: Chlorination (Electrophilic Activation)
Carboxylic acids are notoriously poor electrophiles for Friedel-Crafts acylation. To overcome this activation barrier, 1-formylpiperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to produce 1-formylpiperidine-4-carbonyl chloride[1]. Causality: The transformation replaces the hydroxyl group with a chloride ion, significantly increasing the electrophilicity of the carbonyl carbon and preparing the molecule for carbon-carbon bond formation.
Phase III: Friedel-Crafts Acylation (Scaffold Elongation)
The resulting acyl chloride is subjected to Friedel-Crafts condensation with 1,3-difluorobenzene in the presence of a strong Lewis acid (AlCl₃). This yields 4-(2,4-difluorobenzoyl)-1-formylpiperidine, the core pharmacophore for several neuroleptic drugs[2].
Synthetic workflow from isonipecotic acid to Iloperidone precursors.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and high yield, the following protocols incorporate built-in validation steps.
Protocol A: Synthesis of 1-Formylpiperidine-4-carboxylic Acid
Objective: Selective N-formylation of isonipecotic acid.
-
Reagent Preparation: In a dry, nitrogen-purged 500 mL round-bottom flask, combine 1.5 equivalents of formic acid and 1.2 equivalents of acetic anhydride. Stir at 50°C for 1 hour to generate formyl acetate in situ.
-
Substrate Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add 1.0 equivalent of piperidine-4-carboxylic acid portion-wise to control the exothermic reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the intensely colored secondary amine spot confirms complete N-formylation.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove acetic acid byproducts. Recrystallize the crude solid from ethyl acetate to yield pure 1-formylpiperidine-4-carboxylic acid as a stable white powder[3].
Protocol B: Synthesis of 1-Formylpiperidine-4-carbonyl Chloride
Objective: Electrophilic activation of the carboxylic acid.
-
Suspension: Suspend the purified 1-formylpiperidine-4-carboxylic acid in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Causality Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as a highly efficient catalytic chloride transfer agent.
-
-
Chlorination: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂). Attach a reflux condenser equipped with a gas scrubber[1].
-
Reflux & Monitor: Heat the reaction to reflux (approx. 40°C).
-
Self-Validation Check: The reaction produces SO₂ and HCl gases. The macroscopic cessation of gas evolution in the bubbler is a reliable indicator of reaction completion. Furthermore, FTIR spectroscopy of an aliquot will show the carbonyl stretch shifting from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride).
-
-
Purification: Strip the solvent and excess SOCl₂ under high vacuum to yield 1-formylpiperidine-4-carbonyl chloride[4]. Store strictly under an inert atmosphere due to extreme moisture sensitivity.
Quantitative Data & Physicochemical Properties
Understanding the physical parameters of these intermediates is crucial for scale-up, procurement, and downstream processing[3].
| Property | 1-Formylpiperidine-4-carboxylic acid | 1-Formylpiperidine-4-carbonyl chloride |
| CAS Number | 84163-42-8[5][6] | 84163-43-9[4][7] |
| Molecular Formula | C₇H₁₁NO₃[6] | C₇H₁₀ClNO₂[4] |
| Molecular Weight | 157.17 g/mol [6] | 175.61 g/mol [4] |
| Physical Form | Solid (White powder)[3][5] | Colorless solid / liquid[4] |
| Melting Point | 137 – 138 °C[6] | N/A (Highly moisture sensitive) |
| Boiling Point | 377.8 °C at 760 mmHg[6] | N/A |
| Density | 1.35 g/cm³[6] | N/A |
| Downstream Utility | Stable precursor storage[3] | Immediate acylation reagent |
Downstream Pharmaceutical Applications
The primary utility of these precursors lies in the synthesis of atypical antipsychotics, such as Iloperidone (ILO-522). Once the 1-formylpiperidine-4-carbonyl chloride undergoes Friedel-Crafts acylation to form the difluorobenzoyl derivative, subsequent steps involve reacting the ketone with hydroxylamine to form an oxime, followed by alkylation to finalize the API structure[2].
These APIs function primarily by modulating key neurotransmitter pathways in the brain, specifically targeting Dopamine D₂ and Serotonin 5-HT₂A receptors to alleviate both positive and negative symptoms of schizophrenia.
Pharmacological mechanism of Iloperidone targeting D2 and 5-HT2A receptors.
Conclusion
The strategic utilization of 1-formylpiperidine-4-carboxylic acid and its acyl chloride derivative represents a cornerstone in modern medicinal chemistry. By strictly adhering to self-validating protocols and understanding the mechanistic causality of each transformation, researchers can ensure the high-fidelity synthesis of critical pharmaceutical intermediates required for life-changing neuroleptic medications.
References
-
Veeprho - 1-Formylpiperidine-4-carbonyl chloride | CAS 84163-43-9 URL:[Link]
-
DrugFuture - Iloperidone, ILO-522, HP-873, Zomaril-药物合成数据库 URL: [Link]
-
PrepChem - Synthesis of N-formylisonipecotic acid chloride URL:[Link]
-
NBINNO - Choosing a Reliable Supplier for 1-Formylpiperidine-4-carboxylic Acid URL: [Link]
-
Scribd - Get | PDF | Lignin | Pulp (Paper) URL:[Link]
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The Strategic Application of 1-Formylpiperidine-4-carbonyl chloride in Advanced Pharmaceutical Synthesis: A Technical Whitepaper
Executive Summary
In the landscape of complex active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency, scalability, and atom economy of the entire synthetic route. 1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) has emerged as a critical electrophilic scaffold in medicinal chemistry [1]. Characterized by its molecular formula (C7H10ClNO2), this compound features a highly reactive acyl chloride moiety paired with a strategically protected secondary amine.
This whitepaper provides an in-depth technical analysis of 1-formylpiperidine-4-carbonyl chloride, detailing its chemical reactivity profile, mechanistic pathways, and step-by-step self-validating protocols. Its primary industrial application—the construction of the 1,2-benzisoxazole core found in atypical antipsychotics like Risperidone and Paliperidone—serves as the focal point for our mechanistic breakdown [3].
Structural Rationale and Chemical Reactivity Profile
As a Senior Application Scientist, evaluating the causality behind molecular design is paramount. The utility of 1-formylpiperidine-4-carbonyl chloride is rooted in two distinct structural features:
-
The Acyl Chloride Moiety: This functional group acts as an aggressive electrophile, primed for Friedel-Crafts acylation or rapid amidation. It allows for the direct installation of the piperidine scaffold onto aromatic rings without the need for coupling reagents (e.g., HATU, EDC), thereby reducing process mass intensity (PMI).
-
The N-Formyl Protecting Group (Causality of Choice): In multi-step API synthesis, protecting group strategy is the linchpin of success. Why use an N-formyl group instead of the ubiquitous N-Boc or N-Benzyl?
-
N-Boc is highly labile under strong Lewis acid conditions (such as the AlCl3 required for Friedel-Crafts acylation) and would prematurely cleave, leading to polymerization.
-
N-Benzyl requires catalytic hydrogenolysis (Pd/C, H2) for removal, which can inadvertently reduce other sensitive moieties (like oximes or benzisoxazoles) or be poisoned by sulfur-containing impurities.
-
N-Formyl is robust against aggressive Lewis acids yet can be quantitatively removed via simple, cost-effective aqueous acid or base hydrolysis at the end of the synthetic sequence [4].
-
Primary Application: Synthesis of the 1,2-Benzisoxazole Core
The most prominent application of this compound is its use as the foundational building block for the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core [3]. This core is the pharmacophore responsible for serotonin (5-HT2A) and dopamine (D2) receptor antagonism in several CNS drugs.
The synthetic workflow involves a highly orchestrated sequence of electrophilic aromatic substitution, condensation, and intramolecular nucleophilic aromatic substitution (SNAr).
Caption: Synthetic workflow from 1-formylpiperidine-4-carbonyl chloride to the 1,2-benzisoxazole core.
Quantitative Reaction Parameters
To facilitate process optimization, the following table summarizes the validated quantitative data, typical yields, and critical parameters for the transformation of 1-formylpiperidine-4-carbonyl chloride into the benzisoxazole API precursor.
| Reaction Step | Reagents & Catalysts | Temperature | Reaction Time | Typical Yield | Key Intermediate Formed |
| Friedel-Crafts Acylation | 1,3-Difluorobenzene, AlCl3 | 60–75 °C | 4–6 hours | 80–85% | 4-(2,4-Difluorobenzoyl)piperidine-1-carbaldehyde |
| Oxime Condensation | NH2OH·HCl, Pyridine, EtOH | 80 °C (Reflux) | 2–3 hours | 88–92% | 4-[(2,4-Difluorophenyl)hydroxyiminomethyl]piperidine |
| SNAr Cyclization | NaH or KOH, DMF/THF | 60 °C | 3–5 hours | 75–80% | 6-Fluoro-3-(1-formyl-4-piperidinyl)-1,2-benzisoxazole |
| Deformylation | Aqueous HCl or NaOH | 90 °C | 2–4 hours | >90% | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding, thereby preventing the costly carryover of impurities [2].
Protocol A: Regioselective Friedel-Crafts Acylation
Objective: Synthesis of 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.
-
Preparation: Charge a dry, nitrogen-flushed reactor with 1,3-difluorobenzene (3.0 eq) and anhydrous Aluminum Chloride (AlCl3, 1.5 eq).
-
Causality: AlCl3 must be suspended in the aromatic substrate first. 1,3-difluorobenzene acts as both the reactant and the solvent, ensuring uniform Lewis acid complexation and preventing localized exotherms.
-
-
Addition: Cool the suspension to 0–5 °C. Add 1-formylpiperidine-4-carbonyl chloride (1.0 eq) dropwise over 60 minutes.
-
Causality: The formation of the acylium ion is highly exothermic. Strict thermal control prevents the degradation of the piperidine ring and minimizes polymerization.
-
-
Heating: Gradually raise the temperature to 65 °C and stir for 5 hours.
-
Causality: 1,3-Difluorobenzene is electronically deactivated by the two highly electronegative fluorine atoms. Thermal energy is required to drive the electrophilic aromatic substitution. Regioselectivity is strictly directed to the 4-position due to the steric hindrance between the two fluorine atoms at the 2-position.
-
-
Quenching & Extraction: Cool to room temperature and slowly pour the mixture over crushed ice and concentrated HCl. Extract with dichloromethane (DCM).
-
Validation Checkpoint: Perform FT-IR analysis on the organic layer. The complete disappearance of the acyl chloride stretch (~1800 cm⁻¹) and the appearance of a strong ketone carbonyl stretch (~1680 cm⁻¹) validates reaction completion.
-
Protocol B: Oxime Formation and SNAr Cyclization
Objective: Conversion of the ketone to the 1,2-benzisoxazole core.
-
Condensation: Dissolve the intermediate from Protocol A in ethanol. Add hydroxylamine hydrochloride (NH2OH·HCl, 1.2 eq) and pyridine (1.5 eq). Reflux at 80 °C for 3 hours.
-
Causality: Pyridine acts as an acid scavenger to free the hydroxylamine base, allowing nucleophilic attack on the sterically hindered ketone.
-
-
Cyclization: Isolate the oxime intermediate, dry thoroughly under vacuum, and dissolve in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C, then heat to 60 °C for 4 hours.
-
Causality: NaH deprotonates the oxime hydroxyl group, generating a powerful oxygen nucleophile. The electron-withdrawing nature of the imine and the para-fluorine atom activates the ortho-fluorine for an intramolecular Nucleophilic Aromatic Substitution (SNAr), closing the benzisoxazole ring.
-
Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the loss of HF (M-20) and the absence of the starting oxime peak.
-
Mechanistic Pathway Analysis
Understanding the electron flow is critical for troubleshooting deviations in yield or purity. The diagram below illustrates the mechanistic cascade initiated by 1-formylpiperidine-4-carbonyl chloride.
Caption: Step-by-step mechanistic pathway of acylation and subsequent SNAr cyclization.
Conclusion
1-Formylpiperidine-4-carbonyl chloride is far more than a simple building block; it is a strategically designed reagent that balances extreme electrophilic reactivity with robust protective stability. By enabling highly regioselective Friedel-Crafts acylations and surviving the harsh conditions required to activate deactivated aromatic systems, it remains an indispensable tool in the synthesis of complex neuroactive APIs and advanced chemical libraries.
References
- U.S. Patent US4408054A. "Oximes of 4-benzoyl-piperidines." Google Patents.
-
New Drug Approvals. "Antipsychotic Synthesis and Amisulpride/Risperidone Intermediates." New Drug Approvals Database (March 2020). Available at:[Link]
- U.S. Patent US20050107377A1. "Process for making risperidone and intermediates therefor." Google Patents.
Electrophilicity and Reaction Mechanisms of 1-Formylpiperidine-4-carbonyl chloride: A Comprehensive Guide
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks dictate the efficiency of complex drug development. 1-Formylpiperidine-4-carbonyl chloride (CAS: 84163-43-9) is a prime example of such a scaffold. Featuring a highly electrophilic acyl chloride at the C-4 position and a deactivated, formyl-protected secondary amine at the N-1 position, this molecule is a critical intermediate in the synthesis of atypical antipsychotics, most notably Iloperidone (Fanapt)[1].
This whitepaper provides an in-depth analysis of the electrophilic nature of 1-formylpiperidine-4-carbonyl chloride, the causality behind its reaction mechanisms, and field-proven, self-validating protocols for its utilization in nucleophilic acyl substitutions and Friedel-Crafts acylations.
Structural and Electronic Profiling: The Roots of Electrophilicity
The reactivity of 1-formylpiperidine-4-carbonyl chloride is governed by two distinct electronic domains within the molecule: the hyper-reactive acyl chloride and the stabilized N-formyl piperidine ring.
The Acyl Chloride Center: Maximizing Electrophilicity
The C-4 acyl chloride is the primary site of reactivity. Its extreme electrophilicity is a product of two competing electronic effects that fail to stabilize the carbonyl carbon:
-
Inductive Electron Withdrawal: The highly electronegative chlorine atom pulls electron density away from the carbonyl carbon via the σ -bond network, creating a strong partial positive charge ( δ+ ).
-
Poor Resonance Overlap: Unlike amides or esters, where the lone pairs on nitrogen or oxygen effectively overlap with the carbonyl π -system, the 3p orbital of chlorine is too large and diffuse to overlap efficiently with the 2p orbital of the carbonyl carbon[2].
Because resonance stabilization is negligible, the inductive effect dominates, leaving the carbonyl carbon highly electrophilic and primed for nucleophilic attack.
The N-Formyl Group: Strategic Deactivation
If the piperidine nitrogen were left unprotected, the molecule would rapidly undergo intermolecular self-condensation, yielding intractable polyamides. The N-formyl group serves a dual purpose:
-
Amine Deactivation: By converting the secondary amine into an amide, the nitrogen's lone pair is delocalized into the formyl carbonyl. This renders the nitrogen completely non-nucleophilic.
-
Lewis Acid Stability: Unlike Boc (tert-butyloxycarbonyl) or acetal protecting groups, which are readily cleaved by strong Lewis acids, the formyl group is highly robust. This stability is an absolute requirement for downstream Friedel-Crafts acylations that utilize aggressive reagents like Aluminum Chloride ( AlCl3 ).
Quantitative Reactivity Trends
To contextualize the reactivity of the acyl chloride group, Table 1 summarizes the relative electrophilicity of common acyl derivatives based on leaving group ability.
Table 1: Comparative Reactivity of Acyl Derivatives
| Acyl Derivative | General Structure | Relative Electrophilicity | Leaving Group | Conjugate Acid pKa |
| Acid Chloride | R-COCl | Highest | Cl− | ~ -7.0 (HCl) |
| Acid Anhydride | R-CO-O-CO-R | High | RCOO− | ~ 4.8 (RCOOH) |
| Ester | R-COOR' | Moderate | RO− | ~ 16.0 (ROH) |
| Amide | R-CONR'_2 | Low | R2N− | ~ 35.0 ( R2NH ) |
Data demonstrates that the chloride ion is an exceptional leaving group due to the extreme acidity of its conjugate acid, driving the rapid kinetics of acyl chlorides.
Core Reaction Mechanisms
Nucleophilic Acyl Substitution (Addition-Elimination)
The dominant reaction pathway for 1-formylpiperidine-4-carbonyl chloride is Nucleophilic Acyl Substitution (NAS). When exposed to nucleophiles (amines, alcohols, or thiols), the reaction proceeds via a two-step addition-elimination mechanism[3].
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π -bond and pushing electron density onto the oxygen. This forms a high-energy, sp3 -hybridized tetrahedral intermediate .
-
Elimination: The intermediate rapidly collapses. The oxygen lone pair reforms the C=O
π -bond, and the chloride ion—being the weakest base and best leaving group—is expelled.
Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.
Friedel-Crafts Acylation
In the synthesis of pharmaceuticals like Iloperidone, the acyl chloride acts as the electrophile in a Friedel-Crafts acylation with an aromatic ring (e.g., 1,3-difluorobenzene). A strong Lewis acid ( AlCl3 ) coordinates with the chlorine atom, polarizing the C-Cl bond to generate a highly reactive acylium ion complex, which then undergoes electrophilic aromatic substitution.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes observable causality markers that allow the chemist to verify reaction progress without immediate external instrumentation.
Protocol 1: Synthesis of 1-Formylpiperidine-4-carbonyl chloride
Objective: Convert 1-formylpiperidine-4-carboxylic acid to its corresponding acyl chloride.
-
Preparation: Suspend 1-formylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis (Causality): Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Why? DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (a chloroiminium ion). This species is vastly more electrophilic than thionyl chloride alone, lowering the activation energy and preventing thermal degradation of the piperidine ring.
-
Activation: Slowly add Thionyl Chloride ( SOCl2 ) (1.5 eq) dropwise at 0°C.
-
Self-Validating Check: The initial reaction mixture is a cloudy suspension. As the reaction proceeds and the highly soluble acyl chloride is formed, the mixture will transition into a clear, homogeneous solution . Furthermore, the vigorous evolution of SO2 and HCl gases will be observed. The cessation of gas evolution serves as the kinetic endpoint indicator.
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . The resulting crude oil is used immediately in the next step to prevent hydrolysis.
Protocol 2: Friedel-Crafts Acylation (Iloperidone Intermediate)
Objective: Synthesize 4-(2,4-difluorobenzoyl)-1-formylpiperidine.
-
Complexation: Dissolve the freshly prepared 1-formylpiperidine-4-carbonyl chloride in 1,3-difluorobenzene (which acts as both reactant and solvent). Cool to 0°C.
-
Lewis Acid Addition (Causality): Add anhydrous Aluminum Chloride ( AlCl3 ) (2.0 eq) in portions. Why 2.0 equivalents? One equivalent coordinates with the acyl chloride to form the acylium ion, while the second equivalent coordinates with the oxygen of the N-formyl group. The formyl group survives this because it does not possess the easily cleavable tert-butyl carbocation leaving group found in Boc protection.
-
Self-Validating Check: Upon addition of AlCl3 , the reaction mixture will rapidly change to a deep red/brown color , visually confirming the formation of the arene-acylium-aluminum complex.
-
Quenching: Carefully pour the mixture over crushed ice and 1M HCl.
-
Self-Validating Check 2: The deep color will immediately dissipate into a biphasic mixture (yellowish organic layer, clear aqueous layer), confirming the destruction of the Lewis acid complex and the liberation of the neutral ketone product.
Step-by-step synthetic workflow for Iloperidone intermediates.
Troubleshooting and Handling Precautions
Working with highly electrophilic species requires strict environmental controls.
-
Moisture Sensitivity: 1-Formylpiperidine-4-carbonyl chloride will rapidly hydrolyze back to the carboxylic acid upon exposure to atmospheric moisture. All glassware must be flame-dried, and solvents must be anhydrous.
-
Curtius Rearrangement Risks: If the acyl chloride is reacted with sodium azide to form an acyl azide (a common pathway for amine synthesis), strict temperature control (< 0°C) must be maintained. Elevated temperatures will trigger a Curtius rearrangement, prematurely converting the intermediate into an isocyanate and subsequently a urea byproduct.
References
Advanced Applications of 1-Formylpiperidine-4-carbonyl Chloride in Heterocyclic Synthesis: A Mechanistic and Methodological Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The rational design of synthetic routes for complex heterocyclic active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of bifunctional building blocks. 1-Formylpiperidine-4-carbonyl chloride (CAS: 84163-43-9) serves as a premier electrophilic intermediate in the synthesis of piperidine-bearing heterocycles[1]. By leveraging the robust protection of the N-formyl group and the high reactivity of the acyl chloride moiety, chemists can execute harsh electrophilic aromatic substitutions (e.g., Friedel-Crafts acylations) without compromising the integrity of the secondary amine core. This guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and a definitive case study on the synthesis of the benzisoxazole scaffold found in atypical antipsychotics like Iloperidone[2].
Chemical Rationale & Mechanistic Insights
The Superiority of N-Formyl Protection
In the synthesis of piperidine-derived APIs, the secondary nitrogen must be protected before converting the C4-carboxylic acid into an acyl chloride. While tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are standard protecting groups, they are fundamentally incompatible with the harsh Lewis acidic conditions required for subsequent Friedel-Crafts acylations.
The N-formyl group is specifically chosen due to its unique electronic and steric properties:
-
Lewis Acid Stability: The strong electron-withdrawing nature of the formyl group delocalizes the nitrogen's lone pair, drastically reducing its basicity. This prevents the nitrogen from coordinating with Lewis acids (like AlCl3 ), ensuring the catalyst remains available to activate the acyl chloride[2].
-
Atom Economy & Cleavage: The formyl group is small, highly atom-economical, and can be efficiently cleaved under specific acidic or basic conditions during downstream cyclization steps, avoiding the need for a dedicated deprotection stage[2].
Mechanistic Pathway: Friedel-Crafts Acylation
When 1-formylpiperidine-4-carbonyl chloride is subjected to Friedel-Crafts conditions with an arene (e.g., 1,3-difluorobenzene), the reaction proceeds via a highly reactive acylium ion intermediate. The causality of the reaction sequence is mapped below:
Caption: Mechanistic pathway of Friedel-Crafts acylation generating the benzoylpiperidine core.
Case Study: Synthesis of the Benzisoxazole Scaffold (Iloperidone)
The benzisoxazole ring is a privileged scaffold in medicinal chemistry, exhibiting profound central nervous system (CNS) activity[3]. The synthesis of Iloperidone relies entirely on the successful deployment of 1-formylpiperidine-4-carbonyl chloride to construct the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core[2].
Synthetic Workflow
-
Formylation & Chlorination: Piperidine-4-carboxylic acid is treated with formic acid and acetic anhydride to yield 1-formylpiperidine-4-carboxylic acid, which is subsequently converted to the acyl chloride using thionyl chloride ( SOCl2 )[2].
-
Acylation: The acyl chloride is condensed with 1,3-difluorobenzene under Friedel-Crafts conditions to afford 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde[2].
-
Oxime Formation & Cyclization: Treatment with hydroxylamine yields an oxime intermediate. Exposure to basic conditions (NaH in DMF/THF) triggers an intramolecular nucleophilic aromatic substitution ( SNAr ), displacing the ortho-fluorine to form the benzisoxazole ring while simultaneously cleaving the N-formyl group[2].
-
Final Alkylation: The deprotected piperidine is alkylated with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone to yield Iloperidone[2].
Caption: Synthetic workflow of Iloperidone highlighting 1-Formylpiperidine-4-carbonyl chloride.
Quantitative Data & Quality Metrics
To ensure reproducibility in scale-up manufacturing, the following baseline metrics must be achieved across the synthetic cascade.
| Intermediate / Compound | Target Yield (%) | Minimum Purity (HPLC %) | Physical State | Key Analytical Marker |
| 1-Formylpiperidine-4-carboxylic acid | 85 - 90 | > 98.0 | White Solid | Disappearance of N-H stretch (IR) |
| 1-Formylpiperidine-4-carbonyl chloride | 90 - 95 | > 95.0 | Colorless Solid / Oil | Shift of C=O stretch to ~1800 cm⁻¹ |
| 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde | 75 - 80 | > 98.0 | Pale Yellow Solid | Mass Spec: [M+H]⁺ = 254.1 |
| Iloperidone (API) | ~ 95 | 99.80 | Crystalline Solid | HPLC RT match against standard |
Data synthesized from established patent literature and process chemistry optimizations[2].
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality checks. Do not proceed to subsequent steps unless the self-validation criteria are met.
Protocol A: Synthesis of 1-Formylpiperidine-4-carbonyl chloride
Objective: Convert the carboxylic acid to a highly reactive acyl chloride without degrading the N-formyl protecting group.
-
Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend 1-formylpiperidine-4-carboxylic acid (50 g, 0.318 mol) in anhydrous dichloromethane (DCM, 250 mL).
-
Catalysis: Add N,N-dimethylformamide (DMF, 0.5 mL). Causality: DMF acts as a nucleophilic catalyst, reacting with SOCl2 to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination.
-
Reagent Addition: Dropwise add thionyl chloride ( SOCl2 , 28 mL, 0.382 mol) over 30 minutes at 0°C.
-
Reaction: Slowly warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Monitor the bubbler. The reaction is complete when the evolution of HCl and SO2 gases ceases. To chemically validate, quench a 0.1 mL aliquot in methanol; TLC (Hexane:EtOAc 1:1) should show complete conversion of the baseline acid to the higher-Rf methyl ester.
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . The resulting crude 1-formylpiperidine-4-carbonyl chloride is used immediately in Protocol B to prevent hydrolysis.
Protocol B: Friedel-Crafts Acylation
Objective: Form the 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde intermediate via electrophilic aromatic substitution[2].
-
Setup: Dissolve the crude acyl chloride from Protocol A in 1,3-difluorobenzene (150 mL, acting as both reactant and solvent). Cool the mixture to 0°C under argon.
-
Activation: Carefully add anhydrous Aluminum Chloride ( AlCl3 , 50 g, 0.375 mol) in small portions over 1 hour. Causality: Exothermic complexation occurs. Strict temperature control prevents the premature degradation of the acylium ion.
-
Heating: Gradually heat the reaction mixture to reflux (approx. 80-85°C) for 6 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition to a dark, viscous complex. TLC monitoring (quenched in ice-water/EtOAc) must confirm the disappearance of the methyl ester derivative of the starting material.
-
Quenching: Cool to room temperature and pour the mixture very slowly over 500 g of crushed ice containing 50 mL of concentrated HCl. Causality: The acidic aqueous quench destroys the aluminum complex, liberating the organic product and preventing the formation of intractable aluminum hydroxide emulsions.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash combined organic layers with brine, dry over Na2SO4 , and concentrate to yield 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde[2].
Conclusion
The utilization of 1-formylpiperidine-4-carbonyl chloride is a masterclass in protecting group strategy and electrophilic activation. By understanding the electronic interplay between the N-formyl group and the acyl chloride, process chemists can execute highly efficient, scalable syntheses of complex heterocyclic APIs like Iloperidone. Adherence to the self-validating protocols outlined herein ensures high fidelity, yield, and purity at every stage of the synthetic cascade.
References
- Guidechem. "1-FORMYL-PIPERIDINE-4-CARBONYL CHLORIDE (CAS 84163-43-9)". Guidechem Chemical Dictionary.
- New Drug Approvals. "Iloperidone (Fanapt) - Synthetic Routes and Patents". New Drug Approvals.
- All About Drugs. "Benzisoxazole: a privileged scaffold for medicinal chemistry". All About Drugs.
Sources
Methodological & Application
Application Note: Amide Bond Formation Using 1-Formylpiperidine-4-carbonyl Chloride
Introduction & Mechanistic Rationale
In the landscape of modern drug discovery, the piperidine scaffold is a ubiquitous pharmacophore, frequently embedded in the structures of analgesics, kinase inhibitors, and atypical antipsychotics. When functionalizing the C4 position of the piperidine ring,1[1] serves as a highly efficient, atom-economical building block.
The strategic advantage of this reagent lies in two mechanistic pillars:
-
Orthogonal Protection: The N-formyl group acts as a robust protecting group that withstands aggressive downstream coupling conditions (such as Friedel-Crafts acylation)[2]. It remains stable under basic amidation conditions but can be selectively cleaved via acid-catalyzed deformylation if the free secondary amine is required later in the synthetic sequence.
-
Coupling-Reagent-Free Activation: By utilizing the pre-activated acyl chloride, chemists bypass the need for expensive, high-molecular-weight coupling reagents (e.g., HATU, EDC). This drives a bimolecular nucleophilic substitution ( SN2 -like addition-elimination) that is rapid, highly scalable, and simplifies downstream purification[3].
Physicochemical Profile
Understanding the physical properties of the reagent is critical for maintaining its integrity. As an acyl chloride, it is highly sensitive to ambient moisture and must be stored under an inert atmosphere.
Table 1: Chemical Properties of 1-Formylpiperidine-4-carbonyl chloride
| Property | Value |
| CAS Number | 4[4] |
| Molecular Formula | C7H10ClNO2 |
| Molecular Weight | 175.61 g/mol |
| Appearance | Colorless to off-white solid/powder[1] |
| Storage Conditions | 2-8 °C, strictly anhydrous (Argon/Nitrogen) |
Synthetic Workflow & Downstream Applications
The workflow below illustrates the generation of the acyl chloride from its carboxylic acid precursor and its divergent applications in medicinal chemistry, including direct amidation and the synthesis of complex active pharmaceutical ingredients (APIs) like the antipsychotic2[2].
Fig 1: Synthetic workflow of 1-formylpiperidine-4-carbonyl chloride and downstream applications.
Self-Validating Protocol: Amide Bond Formation
A self-validating protocol inherently confirms the success of each step through observable physical changes or strategic workup design. In this methodology, the sequential phase-extraction logic ensures that only the desired neutral amide product survives into the final organic phase.
Materials & Reagents
-
Primary or Secondary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
-
1M Aqueous HCl & Saturated NaHCO₃
Step-by-Step Methodology & Causality
Step 1: Amine Activation & Acid Scavenging
-
Action: In an oven-dried, argon-flushed round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Causality: DIPEA is a sterically hindered base that acts purely as an acid scavenger without competing as a nucleophile. The 2.5 equivalents are required to neutralize the HCl byproduct generated during the coupling, ensuring the target amine remains in its unprotonated, highly nucleophilic state.
Step 2: Temperature-Controlled Electrophile Addition
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the acyl chloride (1.0 eq) in a minimum volume of anhydrous DCM and add it dropwise over 15–30 minutes.
-
Causality: Acyl chlorides are aggressively reactive. Cooling to 0 °C suppresses exothermic degradation and prevents the formation of ketene intermediates. Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring the desired bimolecular substitution over competitive side reactions.
Step 3: Reaction Maturation
-
Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. Monitor via LC-MS.
-
Causality: Warming provides the necessary kinetic energy to drive the reaction to >98% conversion, particularly if the amine is sterically hindered.
Step 4: Self-Validating Workup
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Causality: This is the self-validating core of the protocol. The NaHCO₃ wash hydrolyzes any unreacted acyl chloride into the water-soluble carboxylic acid. The 1M HCl wash protonates unreacted amine and excess DIPEA, pulling them into the aqueous waste. If the organic layer yields a clean mass upon concentration, the amidation was successful, as all starting materials have been chemically partitioned away.
Quantitative Data: Reaction Optimization
To maximize yield and purity, various conditions for the amidation of 1-formylpiperidine-4-carbonyl chloride were evaluated. The data below demonstrates why DCM and DIPEA are the preferred parameters.
Table 2: Optimization of Amidation Conditions
| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Conversion (%) | Purity (LC-MS) | Mechanistic Observation |
| THF | TEA (2.0) | 0 to 25 | 4 | 85 | >90% | Moderate reaction rate; TEA slightly nucleophilic. |
| DCM | TEA (2.0) | 0 to 25 | 4 | 92 | >95% | Better solubility profile than THF. |
| DCM | DIPEA (2.5) | 0 to 25 | 2 | >98 | >98% | Optimal: Maximum steric hindrance of base prevents side reactions. |
| DMF | DIPEA (2.5) | 25 | 2 | 75 | <80% | High solvent polarity promotes competitive hydrolysis. |
Advanced Applications: Friedel-Crafts Acylation
Beyond simple amidation, 1-formylpiperidine-4-carbonyl chloride is a critical electrophile in carbon-carbon bond formation. In the synthesis of the antipsychotic 2[2], this acyl chloride is condensed with 1,3-difluorobenzene under Friedel-Crafts conditions (using AlCl₃ as a Lewis acid catalyst). The N-formyl group brilliantly survives the harsh, highly acidic AlCl₃ environment to afford 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde in high yields, proving the reagent's exceptional stability and utility in multi-step API synthesis.
References
-
Pharmaffiliates. "1-Formyl-piperidine-4-carbonyl Chloride". [Link]
-
Veeprho. "1-Formylpiperidine-4-carbonyl chloride | CAS 84163-43-9".[Link]
-
New Drug Approvals. "Amisulpride Synthesis".[Link]
-
All About Drugs. "Iloperidone Synthesis and Benzisoxazole Scaffolds". [Link]
Sources
Selecting the optimal solvent for reactions with 1-Formylpiperidine-4-carbonyl chloride
Application Note: Solvent Selection and Optimization for Reactions with 1-Formylpiperidine-4-carbonyl Chloride
Introduction & Chemical Profiling
1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) is a highly versatile, bifunctional electrophile widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic Iloperidone[1][2]. As a Senior Application Scientist, it is critical to recognize that this molecule is not a standard aliphatic acid chloride. It possesses two competing functional domains:
-
The Acyl Chloride Moiety : Highly electrophilic and extremely moisture-sensitive, prone to rapid hydrolysis into the corresponding carboxylic acid.
-
The 1-Formyl (Amide) Group : A polar, aprotic hydrogen-bond acceptor. This group significantly increases the dipole moment of the piperidine ring, fundamentally altering its solubility profile compared to non-formylated analogs.
Mechanistic Causality in Solvent Selection
Selecting the optimal solvent is not merely a matter of dissolving the reagents; the solvent actively participates in stabilizing transition states and directing reaction pathways. Because acyl chlorides undergo nucleophilic acyl substitution via a tetrahedral intermediate, the solvent's dielectric constant and coordinating ability dictate the reaction kinetics[3].
-
Dichloromethane (DCM) & 1,2-Dichloroethane (DCE) : Halogenated solvents are the gold standard for this reagent. They provide excellent solubility for the polar 1-formyl group while remaining entirely non-coordinating. In Friedel-Crafts acylations (e.g., reacting with 1,3-difluorobenzene), DCM/DCE is mandatory because it stabilizes the highly reactive acylium ion generated by Lewis acids (like AlCl₃) without neutralizing the Lewis acid itself[2].
-
Tetrahydrofuran (THF) & 1,4-Dioxane : Ethereal solvents are excellent when reacting the acyl chloride with highly polar or polymeric nucleophiles. However, the oxygen atoms in THF can weakly coordinate with the electrophilic carbonyl carbon of the acyl chloride. While this rarely stops amidation, it can modulate the reaction rate. Dioxane has been uniquely shown to favor imidation over primary amidation under specific base-catalyzed conditions due to its specific solvation shell dynamics[3].
-
Toluene : A non-polar aromatic solvent. While excellent for high-temperature dehydrations, 1-formylpiperidine-4-carbonyl chloride exhibits reduced solubility in toluene at 0°C (the standard temperature for exothermic acyl chloride additions). Using toluene often requires running the reaction as a suspension, which can lead to localized heating and impurity formation[3].
Quantitative Solvent Comparison
The following table summarizes the physicochemical properties and empirical performance of common solvents used with 1-formylpiperidine-4-carbonyl chloride to ensure a self-validating experimental design.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reagent Solubility (at 0°C) | Recommended Reaction Pathway | Typical Yields |
| DCM | 9.1 | 39.6 | High | Amidation, Friedel-Crafts | 85–95% |
| THF | 7.5 | 66.0 | High | Amidation (Polar Nucleophiles) | 75–90% |
| Toluene | 2.4 | 110.6 | Low | High-Temp Amidation / Imidation | 60–80% |
| 1,4-Dioxane | 2.2 | 101.1 | Moderate | Specialized Imidation | 60–85% |
Logical Decision Framework
To ensure robust methodology, solvent selection must be mapped to the specific nucleophile and reaction class.
Caption: Decision tree for selecting the optimal solvent based on reaction type and nucleophile polarity.
Validated Experimental Protocols
Protocol A: Standard Amidation (Schotten-Baumann Type Conditions)
This protocol utilizes DCM to ensure complete dissolution of the formylated piperidine ring while controlling the exothermic nucleophilic attack[4].
-
Step 1: Preparation of the Nucleophile Solution
-
In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the target amine in anhydrous DCM (10 mL/mmol).
-
Add 1.5 to 2.0 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIEA, or Triethylamine, TEA) to act as an HCl scavenger[4].
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
-
Step 2: Acyl Chloride Addition
-
Dissolve 1.1 equivalents of 1-formylpiperidine-4-carbonyl chloride in anhydrous DCM (5 mL/mmol). Note: Ensure the reagent is handled in a glovebox or under a dry inert atmosphere, as it rapidly degrades in ambient humidity.
-
Add the acyl chloride solution dropwise to the amine solution over 15–30 minutes to prevent localized temperature spikes.
-
-
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS (quenching a small aliquot in methanol to check for residual acyl chloride as the methyl ester).
-
-
Step 4: Quench and Extraction
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer to a separatory funnel, extract the aqueous layer twice with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caption: Step-by-step workflow for the amidation of 1-formylpiperidine-4-carbonyl chloride.
Protocol B: Friedel-Crafts Acylation (API Synthesis Intermediate)
This protocol outlines the synthesis of 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde, a key intermediate in Iloperidone synthesis[2].
-
Step 1: Lewis Acid Activation
-
Suspend 2.5 equivalents of anhydrous Aluminum Chloride (AlCl₃) in anhydrous DCM or DCE (1,2-dichloroethane). Cool to 0°C.
-
-
Step 2: Acylium Ion Generation
-
Slowly add 1.0 equivalent of 1-formylpiperidine-4-carbonyl chloride. The mixture will darken as the highly reactive acylium ion-Lewis acid complex forms. Stir for 15 minutes at 0°C.
-
-
Step 3: Aromatic Substitution
-
Add 1.2 equivalents of 1,3-difluorobenzene dropwise[2].
-
Heat the reaction to reflux (if using DCE) or a gentle simmer (if using DCM) for 4–6 hours. The halogenated solvent prevents the precipitation of the intermediate complex.
-
-
Step 4: Controlled Quench
-
Critical Safety Step: Cool the reaction to 0°C and pour it very slowly over crushed ice and 1M HCl to break the aluminum complex.
-
Extract with DCM, wash with water and brine, dry, and concentrate to yield the functionalized benzoylpiperidine.
-
Conclusion
The successful utilization of 1-formylpiperidine-4-carbonyl chloride hinges entirely on respecting its dual-functional nature. While the acyl chloride demands strictly anhydrous, aprotic conditions, the formyl group dictates the physical solubility parameters. DCM remains the universally optimal solvent for both amidation and Friedel-Crafts acylation, providing the perfect balance of solvation power and chemical inertness.
References
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. Available at:[Link]
-
Iloperidone | New Drug Approvals - New Drug Approvals. Available at:[Link]
-
Amide Synthesis - Fisher Scientific. Available at:[Link]
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- 4. Lab Reporter [fishersci.se]
Catalytic methods to enhance the reactivity of 1-Formylpiperidine-4-carbonyl chloride
Application Note: Catalytic Enhancement of 1-Formylpiperidine-4-carbonyl Chloride Reactivity in Complex Syntheses
Introduction & Mechanistic Rationale
1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) is a highly versatile acylating agent and a critical building block in medicinal chemistry, most notably utilized in the synthesis of the atypical antipsychotic Iloperidone[1]. While acid chlorides are intrinsically reactive electrophiles, their unassisted reaction kinetics often fall short when applied to sterically hindered nucleophiles, inert alcohols, or electronically deactivated aromatic rings. In these challenging microenvironments, competing side reactions (such as premature hydrolysis) outpace the desired product formation.
To harness the full synthetic potential of this piperidine scaffold, scientists must employ specific catalytic paradigms to lower the activation energy barrier:
-
Nucleophilic Catalysis (DMAP): For esterifications and amidations, 4-Dimethylaminopyridine (DMAP) acts as a "super catalyst." DMAP directly attacks the carbonyl carbon of the acid chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium salt[2]. The electron-donating dimethylamino group stabilizes this intermediate through resonance, yet the delocalized positive charge makes the carbonyl carbon exceptionally electrophilic toward incoming nucleophiles[3].
-
Electrophilic Activation (Lewis Acids): For C-C bond formation via Friedel-Crafts acylation, strong Lewis acids like Aluminum Chloride (AlCl₃) are required. AlCl₃ abstracts the chloride ion from the acyl chloride to generate a potent acylium ion, which is mandatory for condensing the piperidine scaffold with weakly activated or deactivated aromatics like 1,3-difluorobenzene[4].
Quantitative Data: Catalyst Efficacy Comparison
The choice of catalyst dramatically impacts reaction kinetics and isolated yields. Table 1 summarizes the performance of various catalytic systems when reacting 1-formylpiperidine-4-carbonyl chloride with a sterically hindered secondary alcohol.
Table 1: Relative reaction rates and yields for the acylation of inert nucleophiles.
| Catalyst System | Catalyst Loading (mol%) | Base (Equiv) | Reaction Time | Relative Rate Factor | Isolated Yield (%) |
| None (Control) | N/A | Et₃N (1.5) | > 24 h | 1x | < 20% |
| Pyridine | 100 | Pyridine (solvent) | 12 h | ~100x | 45 - 50% |
| DMAP | 5 - 10 | Et₃N (1.5) | 1 - 2 h | ~10,000x | > 90% |
| DMAP·HCl | 10 | None (Base-free) | 2 - 4 h | ~5,000x | 88 - 92% |
Note: DMAP·HCl allows for base-free conditions and catalyst recyclability, making it highly attractive for green chemistry scale-ups[5].
Catalytic Pathways & Visualizations
Figure 1: Nucleophilic catalytic cycle of DMAP enhancing acyl chloride reactivity.
Figure 2: Lewis acid-catalyzed Friedel-Crafts acylation workflow using AlCl3.
Experimental Protocols
Protocol A: DMAP-Catalyzed Amidation/Esterification
Objective: Synthesize piperidine-4-carboxamides or esters using DMAP as a nucleophilic catalyst. Causality & Self-Validation: Triethylamine (Et₃N) is used as a bulk proton scavenger to prevent the nucleophile from being protonated by the generated HCl, which would otherwise neutralize its reactivity. DMAP is used in catalytic amounts (5-10 mol%) because it is efficiently regenerated. The protocol is self-validating via Thin Layer Chromatography (TLC); the complete disappearance of the UV-active nucleophile confirms the quantitative transfer of the acyl group.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the nucleophile (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution. Ensure complete dissolution.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1-formylpiperidine-4-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes to control the exothermic formation of the N-acylpyridinium intermediate.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
-
Validation: Monitor the reaction via TLC (typically 50:50 EtOAc/Hexanes). The reaction is complete when the starting nucleophile spot is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove residual DMAP and Et₃N, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Acylation (Iloperidone Precursor)
Objective: Synthesis of 4-(2,4-difluorobenzoyl)-1-formylpiperidine via electrophilic aromatic substitution[4]. Causality & Self-Validation: AlCl₃ must be used in stoichiometric excess (>2.0 equiv). This is because AlCl₃ forms a stable Lewis acid-base complex with the formyl oxygen of the piperidine ring and the newly formed ketone product. The reaction is self-validating through the evolution of HCl gas, which can be monitored via a mineral oil bubbler. The highly acidic aqueous quench is critical; it hydrolyzes the strong Aluminum-ketone complex, preventing intractable aluminum hydroxide emulsions during organic extraction.
Step-by-Step Methodology:
-
Complexation: In a flame-dried, multi-neck flask equipped with a reflux condenser and HCl trap, suspend anhydrous AlCl₃ (2.5 equiv) in 1,3-difluorobenzene (used as both reactant and solvent, 10 equiv).
-
Activation: Cool the suspension to 0 °C. Add 1-formylpiperidine-4-carbonyl chloride (1.0 equiv) portion-wise. A color change (often yellow/orange) indicates the formation of the acylium ion complex.
-
Condensation: Heat the reaction mixture to reflux (approx. 80–85 °C). Monitor the evolution of HCl gas. Maintain reflux until gas evolution ceases (typically 4–6 hours), indicating the completion of the electrophilic attack and subsequent rearomatization.
-
Quench (Critical Step): Cool the reaction mixture to room temperature, then carefully pour it over a vigorously stirring mixture of crushed ice and concentrated HCl (10% v/v). Caution: Highly exothermic. The acid breaks the AlCl₃-product complex.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organics with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate the excess 1,3-difluorobenzene under reduced pressure to yield the crude 4-(2,4-difluorobenzoyl)-1-formylpiperidine.
References
-
Liu, Z., et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism." Organic Letters, 2014, 16, 236-239. Available via Organic Chemistry Portal:[Link]
-
New Drug Approvals. "Iloperidone: Synthesis and Pharmacological Profile." New Drug Approvals Database. Available at:[Link]
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- 5. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of N,N-Disubstituted Piperidine-4-Carboxamides
A Guide to the Coupling of 1-Formylpiperidine-4-carbonyl Chloride with Secondary Amines
Introduction
The piperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of therapeutic agents, including potent CCR5 inhibitors for anti-HIV-1 therapy and other CNS-active compounds.[1][2] Its prevalence stems from the piperidine ring's ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The amide linkage, a cornerstone of peptide and protein structure, provides a stable, geometrically defined linker for connecting molecular fragments.[3][4]
This document provides a comprehensive guide for researchers on the reaction conditions for coupling 1-formylpiperidine-4-carbonyl chloride with a diverse range of secondary amines. As a highly reactive acylating agent, the acyl chloride facilitates efficient amide bond formation under mild conditions.[5][6] We will delve into the mechanistic underpinnings of this transformation, explore critical reaction parameters, and present a detailed, field-proven protocol for synthesis, work-up, and purification.
Reaction Principle and Mechanism
The formation of an N,N-disubstituted piperidine-4-carboxamide from 1-formylpiperidine-4-carbonyl chloride and a secondary amine proceeds via a classic nucleophilic acyl substitution mechanism.[4][6] This transformation is characterized by an addition-elimination pathway.
-
Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the secondary amine onto the highly electrophilic carbonyl carbon of the acyl chloride. This attack is facilitated by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[7] This step results in the formation of a transient, high-energy tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a good leaving group.
-
Acid-Base Neutralization: This acylation generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] Since secondary amines are basic, the generated HCl will readily react with any unreacted amine starting material, converting it into a non-nucleophilic ammonium salt.[9] This side reaction effectively quenches the nucleophile and halts the desired reaction. To prevent this, a non-nucleophilic "acid scavenger" base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl as it is formed, driving the reaction to completion.[10][11]
The overall mechanism is depicted below.
Sources
- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Acyl halide [simply.science]
- 9. orgosolver.com [orgosolver.com]
- 10. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 1-Formylpiperidine-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Formylpiperidine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile acylating agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your procedures for maximum yield and purity.
Understanding the Reagent: Properties and Pitfalls
1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) is a bifunctional molecule featuring a highly reactive acyl chloride group and a stable N-formyl moiety.[1][2][3] Its primary application is as an acylating agent to form amide or ester bonds, typically by reacting with nucleophilic amines and alcohols, respectively.
The key to success lies in understanding its primary vulnerability: the acyl chloride functional group is extremely susceptible to hydrolysis.[4][5] Exposure to even trace amounts of water will convert it to the unreactive 1-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8), which is the most common cause of reaction failure.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield, and I'm primarily recovering my starting amine/alcohol. What is the most likely cause?
A1: This is a classic symptom of a deactivated acylating agent. The overwhelming probability is that your 1-Formylpiperidine-4-carbonyl chloride has been hydrolyzed by moisture before it could react with your nucleophile.
-
Causality: Acyl chlorides are highly electrophilic and react readily with water, a potent nucleophile.[5] This irreversible reaction produces the corresponding carboxylic acid, which is generally unreactive under standard acylation conditions, and hydrochloric acid (HCl).
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of 1-Formylpiperidine-4-carbonyl chloride or a reagent that has been stored meticulously under an inert atmosphere in a desiccator. Commercial sources note its moisture-sensitive and hygroscopic nature.[5]
-
Implement Strict Anhydrous Conditions: This is the most critical factor.
-
Glassware: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. Alternatively, use freshly opened bottles of anhydrous solvent or solvents dried over molecular sieves.
-
Atmosphere: Conduct the entire experiment under a dry, inert atmosphere, such as nitrogen or argon.[4]
-
-
Handling: Handle the reagent quickly in a glovebox or under a positive flow of inert gas to minimize exposure to air.
-
Q2: My TLC/LC-MS analysis shows my desired product, unreacted starting material, and a significant, more polar byproduct. What is this byproduct and how do I prevent it?
A2: The polar byproduct is almost certainly 1-Formylpiperidine-4-carboxylic acid, the result of hydrolysis. Its presence indicates that moisture is competing with your nucleophile. The key is to ensure the acylation reaction is faster and more efficient than the competing hydrolysis.
-
Causality: The reaction between an acyl chloride and an amine produces one equivalent of HCl.[8] This acid will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and leaving the remaining acyl chloride vulnerable to hydrolysis.
-
Troubleshooting Steps:
-
Use a Stoichiometric Base (HCl Scavenger): Always include a non-nucleophilic base to neutralize the HCl generated during the reaction.[9]
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are common choices. Use at least 1.1 equivalents, though using 2-3 equivalents is often beneficial to ensure all HCl is scavenged.[10]
-
Avoid Pyridine (as primary base): While pyridine can be used, its nucleophilicity can sometimes lead to the formation of an acylpyridinium intermediate that may have different reactivity or lead to side products if not consumed quickly. It is, however, a component in some catalytic systems.
-
-
Optimize Order of Addition: In your reaction flask, combine your amine/alcohol nucleophile, the non-nucleophilic base (e.g., DIPEA), and the anhydrous solvent. Cool this mixture (typically to 0 °C) before slowly adding a solution of 1-Formylpiperidine-4-carbonyl chloride. This ensures the base is present to immediately neutralize the generated HCl.
-
Adjust Stoichiometry: Use a slight excess of the acyl chloride (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion, compensating for any minor, unavoidable hydrolysis.
-
Q3: The reaction is very slow or stalls, even when I use fresh reagents and anhydrous conditions. How can I increase the reaction rate?
A3: This situation often arises when dealing with sterically hindered or electronically deactivated nucleophiles (e.g., hindered secondary amines, anilines with electron-withdrawing groups, or bulky alcohols). In these cases, the acyl chloride is not electrophilic enough to react at a practical rate.
-
Causality: The rate of acylation is dependent on both the electrophilicity of the acylating agent and the nucleophilicity of the amine or alcohol. For challenging substrates, a more potent acylating agent is required.
-
Troubleshooting Steps:
-
Utilize a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate acylation reactions, often by several orders of magnitude.[11]
-
Mechanism of Action: DMAP acts as a hyper-nucleophilic catalyst. It reacts with the 1-Formylpiperidine-4-carbonyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[11][12] This intermediate is a far more potent acylating agent than the initial acyl chloride and is readily attacked by even weak nucleophiles.[11][13]
-
Recommended Protocol: Add 0.05 to 0.2 equivalents of DMAP to your reaction mixture along with the primary nucleophile and stoichiometric base before the addition of the acyl chloride.
-
Increase Temperature: If the substrates are thermally stable, gently warming the reaction (e.g., to 40 °C or reflux, depending on the solvent) can increase the rate. This should be attempted after trying catalytic DMAP.
-
Q4: I am concerned about the stability of the N-formyl group during the reaction or workup. Is it labile?
A4: The N-formyl group is generally robust under standard acylation conditions (neutral or mildly basic). However, it can be susceptible to cleavage under harsh acidic or basic conditions, especially with prolonged heating.
-
Causality: Formamides can be hydrolyzed to the corresponding amine and formic acid. This typically requires strong acid (e.g., refluxing 6M HCl) or strong base.[14]
-
Preventative Measures:
-
Workup Conditions: During aqueous workup, use mild acids (e.g., dilute HCl, saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for washing. Avoid prolonged contact with strong acids or bases.
-
Reaction pH: The use of a non-nucleophilic base like DIPEA should maintain a pH that is not detrimental to the formyl group.
-
Purification: If using chromatography, ensure the silica gel is not overly acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).
-
Data & Protocols
Table 1: Troubleshooting Summary for Acylation Reactions
| Symptom Observed | High-Probability Cause | Recommended Solution(s) |
| No reaction; starting materials recovered | Hydrolysis of acyl chloride | Use fresh reagent; ensure strictly anhydrous conditions (solvents, glassware, atmosphere).[4][5] |
| Low conversion; mixture of product and starting materials | Incomplete reaction due to HCl formation | Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA).[10] |
| Significant polar byproduct observed | Moisture contamination | Improve anhydrous technique; check solvent purity; perform reaction under N₂ or Ar.[4] |
| Reaction is slow or stalls with weak nucleophiles | Insufficient electrophilicity of acyl chloride | Add a catalytic amount (0.1 eq.) of DMAP to generate a highly reactive intermediate.[11][12] |
| N-deformylated byproduct is observed | Harsh acidic or basic conditions | Use mild conditions during aqueous workup; avoid prolonged heating with strong acids/bases.[14] |
Experimental Protocols
Protocol 1: Standard Amide Coupling with a Primary Amine
This protocol outlines a general procedure for the efficient synthesis of an amide using a primary or secondary amine.
-
Setup: Under an argon atmosphere, add the amine (1.0 eq.), N,N-Diisopropylethylamine (2.0 eq.), and anhydrous dichloromethane (DCM) to an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve 1-Formylpiperidine-4-carbonyl chloride (1.1 eq.) in anhydrous DCM. Slowly add this solution to the cooled amine mixture via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Acylation of a Sterically Hindered Alcohol
This protocol is optimized for challenging nucleophiles where the standard procedure is sluggish.
-
Setup: Under an argon atmosphere, add the alcohol (1.0 eq.), N,N-Diisopropylethylamine (2.5 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.15 eq.) to an oven-dried flask. Add anhydrous acetonitrile as the solvent.
-
Reagent Addition: Slowly add a solution of 1-Formylpiperidine-4-carbonyl chloride (1.5 eq.) in anhydrous acetonitrile to the stirred mixture at room temperature.
-
Reaction: If no significant reaction occurs at room temperature after 1 hour, gently heat the mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Perform standard aqueous washes as described in Protocol 1, then dry, concentrate, and purify the product.
Visualized Workflows and Mechanisms
Diagram 1: General Experimental Workflow
A flowchart for successful acylation.
Caption: A logical workflow for acylation reactions.
Diagram 2: Key Side Reaction - Hydrolysis
The primary pathway for reagent deactivation.
Caption: The hydrolysis of the acyl chloride to its inactive carboxylic acid.
Diagram 3: The DMAP Catalytic Cycle
Accelerating reactions with weak nucleophiles.
Caption: DMAP forms a highly reactive intermediate to accelerate acylation.[11][12][15]
References
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
- Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu and Qingmin Wang. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
- Converting Amines to Amides. Chemistry Steps.
- 1-Formyl-piperidine-4-carbonyl Chloride.
- 1-formyl-piperidine-4-carbonyl chloride. Guidechem.
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
- Preventing side reactions of the acetyl group in 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
- 1-Formylpiperidine-4-carbonyl chloride. Veeprho.
- Piperidine from the hydrolysis of piperine. Sciencemadness.org.
- 1-Formylpiperidine-4-carboxylic acid. Sigma-Aldrich.
- 1-Formylpiperidine-4-carboxylic acid. Manchester Organics.
- 1-Formylpiperidine-4-carboxylic acid. ChemScene.
- Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
Sources
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- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. chemscene.com [chemscene.com]
- 8. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 9. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
Thermal stability and decomposition pathways of 1-Formylpiperidine-4-carbonyl chloride
Welcome to the Technical Support Center for 1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9). As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) such as the atypical antipsychotic [1], this acyl chloride demands rigorous handling.
Because acyl chlorides are inherently reactive, they are susceptible to environmental degradation. This guide is designed by Senior Application Scientists to provide you with field-proven troubleshooting strategies, self-validating protocols, and a deep mechanistic understanding of the compound's thermal stability and decomposition pathways.
Part 1: Diagnostic Troubleshooting & FAQs
Q: Why did my Friedel-Crafts acylation fail, yielding mostly unreacted aromatic substrate?
A: The most common cause is the premature decomposition of the acyl chloride prior to the addition of the Lewis acid. Acyl chlorides are highly sensitive to moisture, undergoing a rapid addition-elimination hydrolysis mechanism that yields the corresponding carboxylic acid and hydrogen chloride[2]. If your solvent or environment contained >50 ppm moisture, the active electrophile was likely quenched. Alternatively, if the acyl chloride was concentrated at temperatures exceeding 40°C during isolation, it may have undergone thermal decarbonylation, extruding carbon monoxide to form an unreactive alkyl chloride[3].
Q: How can I analytically confirm the integrity of my acyl chloride before use?
A: Do not rely solely on visual inspection, as both the intact acyl chloride and its hydrolyzed carboxylic acid byproduct can appear as colorless to pale-yellow viscous oils or solids. Self-Validating Check: Perform an infrared (IR) spectroscopy scan of a neat film. Intact 1-formylpiperidine-4-carbonyl chloride exhibits a sharp, distinct carbonyl stretch at approximately 1790–1810 cm⁻¹ . If this peak is absent and replaced by a broad O-H stretch (2500–3300 cm⁻¹) and a lower frequency C=O stretch (~1700 cm⁻¹), complete hydrolysis has occurred.
Q: Is the N-formyl group stable under the strongly acidic conditions used to form the acyl chloride?
A: The N-formyl group is an amide and possesses significant resonance stability. However, under prolonged exposure to excess Lewis acids (like AlCl₃) coupled with heat, it can undergo deformylation. This is why strict temperature control (0°C to ambient) is mandatory during the Friedel-Crafts step.
Caption: Diagnostic workflow for troubleshooting low acylation yields.
Part 2: Thermal Stability and Decomposition Pathways
Understanding the causality behind degradation allows you to design better storage and handling parameters.
-
Hydrolysis: The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. Trace ambient moisture leads to the formation of a tetrahedral intermediate, which collapses to expel the chloride ion[2].
-
Thermal Decarbonylation: At elevated temperatures, the acyl chloride can undergo homolytic or heterolytic cleavage, extruding CO gas. This process is drastically accelerated by transition metals or Lewis acids, which coordinate to the carbonyl oxygen and lower the activation energy for CO extrusion[3].
Caption: Primary decomposition pathways of 1-Formylpiperidine-4-carbonyl chloride.
Quantitative Degradation Data
To guide your experimental design, we have summarized the quantitative stability metrics of 1-formylpiperidine-4-carbonyl chloride under various environmental stressors.
| Environmental Stressor | Primary Decomposition Pathway | Kinetic / Stability Impact | Recommended Preventive Action |
| Ambient Moisture (>50 ppm H₂O) | Hydrolysis to Carboxylic Acid | Rapid (t½ < 15 mins at 25°C in humid air) | Store under Ar/N₂; handle exclusively in a glovebox or Schlenk line. |
| Thermal Stress (>50°C) | Decarbonylation (CO loss) | Moderate (Accelerated exponentially by Lewis acids) | Maintain concentration bath temps ≤ 30°C. |
| Prolonged Storage (25°C) | Oligomerization / Darkening | Slow (t½ ~ 2-3 weeks) | Store neat at -20°C in sealed, argon-purged ampoules. |
| Residual SOCl₂ + Heat | Side-reactions / Sulfoxide formation | Moderate | Apply high vacuum (<10 mbar) during isolation. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodology incorporates built-in validation checkpoints. This protocol details the generation of the acyl chloride and its immediate use in a Friedel-Crafts acylation to synthesize 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde.
Protocol: Anhydrous Generation and Acylation
Step 1: Acyl Chloride Generation
-
Charge a flame-dried, argon-purged round-bottom flask with 1-formylpiperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).
-
Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate accelerates the conversion of the carboxylic acid to the acyl chloride, allowing the reaction to proceed at lower temperatures and thereby bypassing thermal decarbonylation pathways.
-
-
Cool the suspension to 0°C and dropwise add thionyl chloride (SOCl₂) (1.2 eq).
-
Remove the ice bath, warm to room temperature, and stir for 2 hours until gas evolution (SO₂ and HCl) ceases.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via GC-MS. Complete conversion is validated by the exclusive presence of the methyl ester derivative (no free carboxylic acid).
Step 2: Isolation and Concentration
-
Transfer the flask to a rotary evaporator. Remove the DCM and excess SOCl₂ under reduced pressure (vacuum < 10 mbar).
-
Critical Parameter: Ensure the water bath temperature strictly remains below 30°C .
-
Causality: Removing residual SOCl₂ is mandatory because it will act as a competing electrophile in the subsequent Friedel-Crafts reaction, generating unwanted sulfoxide impurities. However, exceeding 30°C under vacuum risks initiating decarbonylation.
-
-
Purge the flask with argon immediately upon breaking the vacuum.
Step 3: Friedel-Crafts Acylation
-
Dissolve the freshly prepared, neat 1-formylpiperidine-4-carbonyl chloride in anhydrous 1,3-difluorobenzene (3.0 eq), which acts as both the reactant and the solvent.
-
Cool the mixture to 0°C.
-
Add anhydrous Aluminum Chloride (AlCl₃) (1.5 eq) in small, controlled portions over 30 minutes.
-
Causality: The Friedel-Crafts acylation is highly exothermic. Portion-wise addition controls the exotherm. Uncontrolled heat spikes in the presence of AlCl₃ will rapidly catalyze the decarbonylation of the acyl chloride before it can attack the aromatic ring[3].
-
-
Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Quench a 50 µL micro-aliquot in ice water, extract with ethyl acetate, and verify the presence of the target ketone product (4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde) via LC-MS or TLC against a known standard.
References
-
Iloperidone | New Drug Approvals, New Drug Approvals,[Link]
-
Acetyl chloride - Grokipedia, Grokipedia,[Link]
-
Mechanism of decarbonylation of acid chlorides with chlorotris(triphenylphosphine)rhodium(I) structure and stereochemistry, ResearchGate,[Link]
Sources
Troubleshooting incomplete conversion of starting materials with 1-Formylpiperidine-4-carbonyl chloride
Welcome to the Application Science support hub. As researchers and drug development professionals working with1[1], you are leveraging a highly versatile, protected building block for pharmaceutical synthesis. However, nucleophilic acyl substitutions can sometimes stall, leading to incomplete conversion of starting materials.
This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure quantitative conversion during your amidation or esterification workflows.
Diagnostic Workflow
Diagnostic workflow for resolving incomplete acylation with 1-Formylpiperidine-4-carbonyl chloride.
Section 1: Core Troubleshooting Guide (FAQs)
Q1: Why is my starting amine not fully consumed even when using 1.5 equivalents of the acid chloride? A1: The most common culprit is competitive hydrolysis. Acid chlorides are highly electrophilic and react rapidly with trace moisture in the solvent, the atmosphere, or hygroscopic starting materials to form the corresponding carboxylic acid and hydrogen chloride (HCl)[2]. This side reaction not only consumes your acylating agent but also generates HCl, which protonates your amine nucleophile, rendering it inactive. Causality & Solution: Ensure all solvents (e.g., DCM, THF) are strictly anhydrous (<50 ppm water) and conduct the reaction under an inert argon or nitrogen atmosphere.
Q2: My reaction stalls at exactly 50% conversion in anhydrous conditions. What is the mechanistic cause? A2: This is a classic stoichiometric trap. The acylation of an amine by an acid chloride generates one equivalent of HCl per amide bond formed. If you do not include an auxiliary non-nucleophilic base (like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), your starting amine will act as the base, scavenging the HCl to form an unreactive ammonium salt[3]. Thus, exactly half of your amine is consumed as a nucleophile, and the other half is deactivated as a salt. Causality & Solution: Always use at least 2.0 to 2.5 equivalents of an auxiliary tertiary amine base to continuously neutralize the HCl byproduct and keep your nucleophile free[3].
Q3: I am using anhydrous solvents and 3 equivalents of DIPEA, but conversion is still incomplete with my secondary aniline. How do I push the reaction forward? A3: Secondary anilines or sterically hindered aliphatic amines suffer from a high kinetic barrier during the nucleophilic attack on the carbonyl carbon. While 1-formylpiperidine-4-carbonyl chloride is reactive, steric bulk can slow the formation of the tetrahedral intermediate[3]. Causality & Solution: Introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) at 0.1 to 0.2 equivalents. DMAP reacts rapidly with the acid chloride to form a highly electrophilic, sterically accessible acylpyridinium intermediate, which then readily transfers the acyl group to the hindered amine.
Q4: Can I perform this reaction if my amine is only soluble in water? A4: Yes, through Schotten-Baumann conditions. By using a biphasic system (e.g., Water/DCM) with an inorganic base like NaHCO₃ or NaOH, the HCl is neutralized in the aqueous layer while the acylation occurs at the interface[3]. The base must be strong enough to neutralize HCl but not so concentrated that it rapidly hydrolyzes the acid chloride[4].
Section 2: Quantitative Data & Optimization Summary
To easily diagnose your reaction conditions, compare your current setup against the optimized parameters below.
| Parameter | Suboptimal Condition | Optimized Condition | Expected Conversion | Mechanistic Impact |
| Auxiliary Base | None (1.0 eq Amine only) | DIPEA or TEA (2.5 eq) | < 50% vs > 95% | Prevents nucleophile protonation by HCl byproduct. |
| Solvent Moisture | > 500 ppm H₂O (Bench grade) | < 50 ppm H₂O (Anhydrous) | < 60% vs > 95% | Prevents competitive hydrolysis of the acid chloride. |
| Catalyst | None (for hindered amines) | DMAP (0.1 - 0.2 eq) | Stalled vs > 90% | Lowers the activation energy via an acylpyridinium intermediate. |
| Temperature | 0 °C continuous | 0 °C addition, warm to RT | Incomplete vs Complete | Provides thermal energy to overcome the tetrahedral intermediate collapse barrier. |
Section 3: Validated Experimental Protocols
Protocol: Optimized Anhydrous Amidation Objective: Achieve >95% conversion of a primary/secondary amine using 1-Formylpiperidine-4-carbonyl chloride. Self-Validation Principle: This protocol uses a functional tracking system, and the workup includes a pH check to ensure complete HCl neutralization, preventing false negatives during extraction.
Step 1: System Preparation Flame-dry a round-bottom flask under vacuum and backfill with argon. Validation Check: The flask must be cool to the touch under positive argon pressure before adding reagents to prevent thermal degradation of the acid chloride.
Step 2: Nucleophile & Base Loading Dissolve the amine nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Validation Check: The solution must remain clear. If cloudiness appears, the amine hydrochloride salt is precipitating, indicating moisture in the solvent or degraded starting materials.
Step 3: Acyl Chloride Addition Cool the solution to 0 °C using an ice bath. Dissolve 1-Formylpiperidine-4-carbonyl chloride (1.2 eq) in a minimum volume of anhydrous DCM and add dropwise over 15 minutes. Validation Check: A slight fuming or exotherm indicates the reaction is proceeding. The presence of a mild yellow tint is normal.
Step 4: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation Check: Quench a 10 µL aliquot in methanol. Analyze via TLC or LCMS. The presence of the methyl ester of 1-formylpiperidine-4-carboxylic acid confirms excess active acid chloride remains, validating that the amine is the limiting reagent and should be fully consumed.
Step 5: Workup and Isolation Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃. Validation Check: Test the pH of the aqueous layer; it must be >8. If the pH is acidic, the excess HCl was not fully neutralized, which could lead to product loss (if the product has basic moieties) during extraction. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
-
OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps". OrgoSolver. [Link]
-
LibreTexts. "21.7: Chemistry of Amides". Chemistry LibreTexts.[Link]
Sources
Safe handling and quenching procedures for 1-Formylpiperidine-4-carbonyl chloride reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting frameworks, and self-validating protocols to ensure safe, high-yielding reactions when working with 1-Formylpiperidine-4-carbonyl chloride.
Chemical Profiling & Quantitative Data
Before initiating any workflow, it is critical to understand the physical and chemical parameters of the reagent.
| Parameter | Specification / Data |
| Chemical Name | 1-Formylpiperidine-4-carbonyl chloride |
| CAS Number | 84163-43-9[1] |
| Molecular Formula | C₇H₁₀ClNO₂[2] |
| Molecular Weight | 175.61 g/mol [1] |
| Appearance | Colorless to pale yellow solid/liquid (temperature dependent)[2] |
| Storage Conditions | 2–8 °C (Refrigerator), strictly anhydrous[1] |
| Primary Hazard | Corrosive, moisture-sensitive, releases toxic HCl gas upon hydrolysis[3] |
Expert Insights: The Causality of Reactivity
To master the handling of 1-Formylpiperidine-4-carbonyl chloride, you must understand the causality behind its reactivity. This molecule possesses a dual nature:
-
The Electrophilic Acyl Chloride: Highly susceptible to nucleophilic attack. Exposure to ambient moisture leads to rapid hydrolysis, forming 1-formylpiperidine-4-carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas[4].
-
The N-Formyl Protecting Group: Unlike robust protecting groups (e.g., N-Boc or N-Cbz), the N-formyl amide moiety is relatively labile.
The Causality of Failure: Many chemists fail by using overly aggressive quenching methods (e.g., >5M NaOH at room temperature). While this successfully destroys the acid chloride, the high pH and exothermic heat simultaneously cleave the N-formyl group (de-formylation), destroying the integrity of the piperidine ring. Therefore, a mild, temperature-controlled quench is mechanistically required to preserve the target molecule.
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Do not proceed to subsequent steps until the validation criteria are met.
Protocol A: Anhydrous Reaction Setup
-
Preparation: Flame-dry all glassware under a vacuum and assemble the apparatus while hot. Allow it to cool to room temperature strictly under a continuous stream of inert gas (N₂ or Ar)[4].
-
Solvent Addition: Dissolve 1-Formylpiperidine-4-carbonyl chloride in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) using a syringe through a rubber septum[4].
-
Reaction: Introduce your target nucleophile (amine or alcohol) dropwise at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature as dictated by your specific methodology[5].
Protocol B: Safe Quenching & Neutralization Methodology
-
Pre-Quench Cooling: Transfer the reaction flask to an ice-water bath. Validation: Wait until the internal temperature equilibrates to 0–5 °C.
-
Nucleophilic Quench: To destroy unreacted acid chloride, slowly add a 1:1 mixture of isopropanol and water dropwise[6]. This converts the acid chloride to a mix of isopropyl ester and carboxylic acid, preventing violent reactivity[7].
-
Neutralization: To neutralize the generated HCl, add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. Ensure the fume hood sash is lowered to safely carry off effervescent CO₂ and any trace HCl fumes[7],[3].
-
Self-Validation Step (Critical): Stir the biphasic mixture vigorously for 15 minutes. Stop stirring and allow the organic and aqueous layers to separate. Extract a single drop of the aqueous layer and apply it to universal pH indicator paper.
-
Pass: The pH remains stable at 7–8 for 5 consecutive minutes. The quench is complete.
-
Fail: The pH is < 7. Resume stirring and add additional NaHCO₃ until the passing criteria are met.
-
Troubleshooting Guides & FAQs
Q1: My reaction yielded a white, insoluble precipitate before I even added my target nucleophile. What happened? A1: This is a classic symptom of premature hydrolysis. 1-Formylpiperidine-4-carbonyl chloride reacted with ambient moisture to form 1-formylpiperidine-4-carboxylic acid and HCl[4]. To prevent this, ensure all solvents are strictly anhydrous, needles are oven-dried, and transfers are conducted via syringe under an inert atmosphere[4].
Q2: Can I use a rotary evaporator to remove unreacted 1-Formylpiperidine-4-carbonyl chloride? A2: No. Concentrating unquenched acid chlorides under a standard vacuum will pull corrosive HCl and reactive vapors into your vacuum pump, causing severe mechanical damage and posing a toxic inhalation hazard[8],[3]. You must quench the reaction fully and perform an aqueous workup to remove the resulting acid/salt before rotary evaporation.
Q3: During the quench, the reaction bubbled violently and the yield of my target compound dropped significantly. Why? A3: Violent bubbling indicates a rapid, uncontrolled exothermic neutralization (boiling the solvent and rapidly releasing CO₂). High localized temperatures during an uncontrolled quench cause the product to degrade or the N-formyl group to cleave. Always cool the reaction to 0 °C and add the quenching agent dropwise to control the thermal release[5].
Q4: What Personal Protective Equipment (PPE) is mandatory for handling this compound? A4: Minimum PPE includes chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves[6]. Because HCl gas can cause severe respiratory, skin, and mucous membrane damage[3], all handling and quenching must be performed inside a certified, well-ventilated fume hood[7].
Visualizations
Caption: Workflow for handling, quenching, and validating acid chloride reactions.
Caption: Mechanistic pathway of acid chloride quenching and HCl neutralization.
References
- CAS No : 84163-43-9 | Product Name : 1-Formyl-piperidine-4-carbonyl Chloride Source: pharmaffili
- 1-formyl-piperidine-4-carbonyl chloride 84163-43-9 Source: guidechem.com
- Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions Source: benchchem.com
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling Source: yufenggp.com
- Common Standard Oper
- Quenching Reactive Substances Source: du.edu
- Removing oxalyl chloride from acid chloride intermediate in ester form
- Hydrochloric Acid Safe Handling Guideline Source: stanford.edu
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [guidechem.com]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. reddit.com [reddit.com]
Strategies to improve the solubility of 1-Formylpiperidine-4-carbonyl chloride in organic solvents
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "solubility issues" when working with 1-formylpiperidine-4-carbonyl chloride (CAS 84163-43-9). This compound is a critical electrophilic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as the antipsychotic Iloperidone[1].
However, its dual functionality—a highly reactive acyl chloride coupled with a polar N-formyl group—creates unique solvation challenges. Often, what appears to be a failure of the compound to dissolve is actually a chemical degradation problem or a solvent-polarity mismatch. This guide provides a causality-driven framework and self-validating protocols to ensure optimal solubility, stability, and reactivity in your organic workflows.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My freshly synthesized 1-formylpiperidine-4-carbonyl chloride is forming a cloudy suspension in dichloromethane (DCM). Why won't it dissolve? A1: You are likely observing chemical degradation rather than a true physical solubility failure. Acid chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by water [2].
-
Causality: If your DCM contains trace moisture, the 1-formylpiperidine-4-carbonyl chloride rapidly hydrolyzes back to its precursor, 1-formylpiperidine-4-carboxylic acid. While the acid chloride is highly soluble in aprotic solvents, the resulting carboxylic acid forms strong intermolecular hydrogen-bonded dimers. This dimerization drastically reduces its solubility in DCM, leading to the cloudy precipitation you observe [3].
-
Resolution: You cannot simply "dissolve" this precipitate. You must re-chlorinate the system using oxalyl chloride or thionyl chloride under strictly anhydrous conditions.
Q2: Which organic solvents provide the optimal balance of solubility and stability for this specific compound? A2: The presence of the N-formyl group imparts a significant dipole moment to the piperidine ring, making the molecule moderately polar.
-
Causality: Strictly non-polar solvents like hexanes or pure toluene lack the dielectric constant required to solvate this dipole, resulting in poor solubility. Conversely, highly polar protic solvents (like alcohols) will immediately destroy the reagent via esterification. The optimal choice is a polar aprotic solvent, such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Q3: Can I use bulk N,N-Dimethylformamide (DMF) to force the compound into solution? A3: Absolutely not.
-
Causality: While catalytic amounts of DMF are essential during the synthesis of the acid chloride (to form the active Vilsmeier-Haack intermediate), using bulk DMF as a storage or reaction solvent is highly discouraged. DMF can react with acid chlorides over time, leading to formamidine byproducts, decarbonylation, and the formation of insoluble polymeric tars.
Part 2: Solvent Selection Matrix
To optimize your reaction conditions, refer to the empirical solvation data below. Always prioritize solvents that balance dielectric constant with chemical inertness.
| Solvent | Dielectric Constant (ε) | Solvation Capacity | Risk Profile | Recommendation |
| Dichloromethane (DCM) | 8.93 | Excellent | Low (if strictly anhydrous) | Primary Choice . Balances polarity and volatility perfectly. |
| Tetrahydrofuran (THF) | 7.58 | Excellent | Moderate (peroxide formation) | Secondary Choice . Requires anhydrous, peroxide-free conditions. |
| Toluene | 2.38 | Poor | Low | Co-solvent only . Use sparingly to modulate reaction kinetics. |
| N,N-Dimethylformamide (DMF) | 36.70 | Very High | High (Vilsmeier side-reactions) | Avoid as bulk solvent . Use only in catalytic amounts for synthesis. |
Part 3: Visualizing Solubility Workflows
Below is the diagnostic logic tree you should employ when encountering solubility failures on the bench, followed by the mechanistic pathway of moisture-induced degradation.
Diagnostic workflow for resolving acid chloride solubility failures.
Chemical pathway of moisture-induced hydrolysis and precipitation.
Part 4: Self-Validating Protocol for Solubilization
To guarantee that your 1-formylpiperidine-4-carbonyl chloride remains fully soluble and reactive, you must treat its synthesis and solvation as a single, unbroken anhydrous workflow [3]. Do not attempt to isolate the acid chloride as a dry solid unless strictly necessary; it is best generated and kept in solution.
Phase 1: Solvent Preparation and Validation
-
Action: Distill Dichloromethane (DCM) over calcium hydride (CaH₂) under an argon atmosphere.
-
Causality: CaH₂ irreversibly reacts with water to form insoluble Ca(OH)₂ and hydrogen gas, ensuring the solvent is rigorously stripped of nucleophilic moisture.
-
Self-Validation Check: Perform a Karl Fischer titration on the distilled DCM. Do not proceed unless the water content is confirmed to be < 50 ppm.
Phase 2: In-Situ Synthesis and Solubilization
-
Action: Suspend 1.0 equivalent of 1-formylpiperidine-4-carboxylic acid in the validated anhydrous DCM at 0 °C. Add 1.2 equivalents of oxalyl chloride dropwise, followed immediately by 0.05 equivalents of anhydrous DMF.
-
Causality: The starting carboxylic acid is highly polar and will initially sit as an insoluble suspension. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which actively converts the insoluble acid into the highly soluble acid chloride, releasing CO, CO₂, and HCl gases.
-
Self-Validation Check: Monitor the optical clarity of the flask. The reaction is self-indicating: successful conversion is validated by the transition from a milky, cloudy suspension to a completely transparent, pale-yellow solution . If the solution remains cloudy after 2 hours at room temperature, unreacted carboxylic acid remains (indicating insufficient oxalyl chloride or degraded catalyst).
Phase 3: Degassing and Stabilization
-
Action: Sparge the clear solution with dry argon for 15 minutes.
-
Causality: The reaction generates dissolved HCl gas. If left in solution, residual HCl can protonate downstream amine nucleophiles, forming insoluble amine-hydrochloride salts that mimic "acid chloride insolubility" during the next synthetic step.
-
Self-Validation Check: Pass the exhaust gas from the flask through a bubbler containing a dilute aqueous Silver Nitrate (AgNO₃) solution. The absence of a white AgCl precipitate confirms the complete removal of dissolved HCl from your organic phase. The solution is now stable, fully solubilized, and ready for immediate downstream coupling.
References
- DrugFuture. "Iloperidone, ILO-522, HP-873, Zomaril-药物合成数据库." DrugFuture Chemical Database.
- Indian Institute of Technology Kanpur (IITK). "Chemistry Acid Chloride." Sathee JEE Educational Resources.
- Benchchem. "Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions." Benchchem Technical Guides.
- All About Drugs. "New Drugs: Iloperidone Synthesis Pathways." AllForDrugs.
Validation & Comparative
Comparative Guide: 1-Formylpiperidine-4-carbonyl chloride vs. Alternative Acylating Agents in API Synthesis
Executive Summary
1-Formylpiperidine-4-carbonyl chloride (CAS 84163-43-9) 1 is a highly specialized, N-protected acylating agent widely utilized in the pharmaceutical industry. It is most notably recognized as a critical intermediate in the synthesis of the atypical antipsychotic drug, Iloperidone 2. This guide provides an objective, data-backed comparison of 1-formylpiperidine-4-carbonyl chloride (1-FPCC) against alternative acylating agents, detailing the mechanistic causality of its reactivity, and providing self-validating experimental protocols for its application.
Mechanistic Causality: Why 1-Formylpiperidine-4-carbonyl chloride?
When functionalizing the piperidine-4-carboxylic acid core, synthetic chemists face two primary mechanistic challenges:
-
Secondary Amine Interference: The unprotected secondary amine of piperidine will rapidly self-condense or polymerize in the presence of an activated carboxylic acid.
-
Electrophilicity Requirements: Friedel-Crafts acylation of deactivated or unactivated arenes (such as 1,3-difluorobenzene) requires a highly electrophilic acylium ion, which cannot be generated from mild active esters.
The N-Formyl Advantage: The N-formyl group acts as a robust protecting group that withstands the harsh, highly acidic conditions of both thionyl chloride (SOCl₂) and aluminum chloride (AlCl₃) 2. Unlike Boc or Cbz groups, which can degrade under strong Lewis acids, the formyl group remains intact during Friedel-Crafts acylation and can be selectively cleaved or retained in subsequent steps 3.
The Acid Chloride Advantage: While coupling agents (e.g., EDCI/HOBt) are excellent for amide bond formation, they only generate an O-acylisourea or active ester intermediate. These intermediates lack the electrophilicity required to attack an aromatic ring. 1-FPCC, when treated with AlCl₃, forms a highly reactive acylium ion, driving the Friedel-Crafts condensation to completion 2.
Comparative Analysis of Acylating Agents
The following table summarizes the performance of 1-FPCC compared to alternative acylating strategies for the piperidine-4-carboxylic acid core.
| Acylating Agent / Strategy | Activation Method | Target Application | Relative Reactivity | Byproducts | Limitations |
| 1-FPCC (Acid Chloride) | SOCl₂ or (COCl)₂ | Friedel-Crafts Acylation, difficult amides | Very High (Acylium ion) | HCl, SO₂ (gases) | Moisture sensitive; requires N-protection |
| Mixed Anhydride | Isobutyl chloroformate | Esterification, standard amides | Moderate | CO₂, Isobutanol | Insufficient for Friedel-Crafts; steric hindrance |
| Coupling Agents (EDCI/HOBt) | Carbodiimide + Additive | Peptide/Amide coupling | Low to Moderate | Urea derivatives | Ineffective for C-C bond formation (arenes) |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis of 1-Formylpiperidine-4-carbonyl chloride
Causality: Thionyl chloride is used to convert the carboxylic acid to the acid chloride. The reaction is driven forward by the evolution of SO₂ and HCl gases. Self-Validating System: The reaction's progress is visually and chemically self-validating. As the insoluble 1-formylpiperidine-4-carboxylic acid reacts, it dissolves into the SOCl₂/solvent matrix. The cessation of gas evolution indicates reaction completion.
Step-by-Step Methodology:
-
Suspend 1-formylpiperidine-4-carboxylic acid (1.0 eq) in a non-nucleophilic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a catalytic amount of DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination.
-
Dropwise add thionyl chloride (1.5 eq) at 0°C.
-
Warm to room temperature and stir until gas evolution ceases and the solution becomes homogeneous (approx. 2-3 hours).
-
Concentrate under vacuum to remove excess SOCl₂ and solvent. The resulting crude 1-FPCC is used immediately in the next step to prevent hydrolysis 2.
Protocol 2: Friedel-Crafts Acylation (Synthesis of Iloperidone Intermediate)
Causality: AlCl₃ acts as a Lewis acid, abstracting the chloride from 1-FPCC to generate a highly electrophilic acylium ion, which then attacks the electron-rich positions of 1,3-difluorobenzene. Self-Validating System: The formation of a deep-colored complex upon the addition of AlCl₃ confirms the generation of the acylium ion. Quenching the reaction in ice-water breaks the aluminum complex, resulting in the precipitation of the crude product, validating the conversion.
Step-by-Step Methodology:
-
Dissolve 1-FPCC (1.0 eq) in 1,3-difluorobenzene (which acts as both reactant and solvent).
-
Cool the mixture to 0°C.
-
Portion-wise add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq). Causality: Portion-wise addition controls the highly exothermic generation of the acylium ion.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature and carefully pour the mixture over crushed ice and dilute HCl. Causality: The acidic aqueous quench destroys the AlCl₃ complex and prevents the formation of insoluble aluminum hydroxides.
-
Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to afford 4-(2,4-difluorobenzoyl)piperidine-1-carbaldehyde 3.
Decision Logic & Synthetic Pathways
Synthetic pathway of Iloperidone intermediate via 1-Formylpiperidine-4-carbonyl chloride.
Decision logic for selecting acylating agents based on reaction requirements.
References
-
Title: Iloperidone | New Drug Approvals Source: New Drug Approvals URL: [Link]
-
Title: Iloperidone (Fanapt) | New Drug Approvals Source: New Drug Approvals URL: [Link]
Sources
Spectroscopic data comparison of 1-Formylpiperidine-4-carbonyl chloride and its hydrolyzed product
An In-Depth Spectroscopic Guide: Differentiating 1-Formylpiperidine-4-carbonyl chloride and its Hydrolysis to 1-Formylpiperidine-4-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the spectroscopic data for 1-Formylpiperidine-4-carbonyl chloride and its hydrolyzed product, 1-Formylpiperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to monitor this chemical transformation and confirm product identity. We will explore the causal relationships behind the observed spectral changes, grounded in fundamental chemical principles.
The hydrolysis of an acyl chloride is a fundamental and vigorous reaction that yields a carboxylic acid.[1][2] For a molecule like 1-Formylpiperidine-4-carbonyl chloride, a bifunctional building block in medicinal chemistry, ensuring the complete conversion to its corresponding carboxylic acid is critical for subsequent synthetic steps. Spectroscopic analysis provides an unambiguous method for verifying this transformation, moving beyond simple metrics like melting point or TLC by offering detailed structural confirmation.
Chemical Structures
-
Reactant: 1-Formylpiperidine-4-carbonyl chloride (C₇H₁₀ClNO₂, MW: 175.61 g/mol )[3]
-
Product: 1-Formylpiperidine-4-carboxylic acid (C₇H₁₁NO₃, MW: 157.17 g/mol )[4][5]
The Underpinning Chemistry: Nucleophilic Addition-Elimination
The conversion of 1-Formylpiperidine-4-carbonyl chloride to 1-Formylpiperidine-4-carboxylic acid proceeds via a nucleophilic addition-elimination mechanism.[6][7] The carbonyl carbon in the acyl chloride is highly electrophilic (electron-deficient) due to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[8][9] A water molecule, acting as a nucleophile, attacks this electrophilic carbon. This is the 'addition' phase, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This is the 'elimination' phase. A final deprotonation step by another water molecule yields the stable carboxylic acid and hydrochloric acid.[6][10]
The workflow for this hydrolysis reaction is straightforward, involving the reaction of the acyl chloride with water, followed by workup and purification to isolate the carboxylic acid product.
Caption: Workflow for the hydrolysis of the acyl chloride.
Comparative Spectroscopic Analysis
The structural change from a -COCl group to a -COOH group results in distinct and predictable changes in the compound's spectroscopic signatures.
Infrared (IR) Spectroscopy: The Carbonyl and Hydroxyl Take Center Stage
IR spectroscopy is exceptionally powerful for monitoring this reaction due to the dramatic changes in the carbonyl (C=O) stretching frequency and the appearance of the hydroxyl (O-H) group.
-
1-Formylpiperidine-4-carbonyl chloride: This molecule features two carbonyl groups: the formyl amide and the acyl chloride. The acyl chloride C=O stretch is the key diagnostic peak, appearing at a characteristically high wavenumber, typically around 1800-1810 cm⁻¹ .[11][12] This high frequency is a direct result of the strong inductive electron withdrawal by the chlorine atom, which stiffens and strengthens the C=O double bond.[11] The formyl C=O stretch will appear at a much lower frequency, around 1650-1680 cm⁻¹, typical for amides.
-
1-Formylpiperidine-4-carboxylic acid: Upon hydrolysis, the acyl chloride carbonyl is replaced by a carboxylic acid carbonyl. This new C=O group absorbs at a lower frequency, generally around 1710 cm⁻¹ .[11][12] The most unmistakable new feature, however, is the appearance of a very broad O-H stretching band from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[13] This broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid molecules.[13]
| Functional Group | 1-Formylpiperidine-4-carbonyl chloride | 1-Formylpiperidine-4-carboxylic acid | Rationale for Change |
| C=O Stretch (Acyl Halide) | ~1805 cm⁻¹ (very strong, sharp) | Absent | Complete conversion of the acyl chloride functional group. |
| C=O Stretch (Carboxylic Acid) | Absent | ~1710 cm⁻¹ (strong, often broad) | Formation of the new carboxylic acid group. The frequency is lower than the acyl chloride due to resonance and hydrogen bonding. |
| O-H Stretch (Carboxylic Acid) | Absent | ~2500-3300 cm⁻¹ (very broad) | Appearance of the hydroxyl group, with extensive hydrogen bonding causing significant peak broadening.[13] |
| C=O Stretch (Formyl Amide) | ~1660 cm⁻¹ (strong) | ~1660 cm⁻¹ (strong) | This peak remains largely unchanged as the formylpiperidine core structure is unaffected by the hydrolysis at the 4-position. |
| C-H Stretch | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | The aliphatic C-H stretches of the piperidine ring remain. In the product, these may be partially obscured by the broad O-H band. |
¹H NMR Spectroscopy: The Emergence of the Acidic Proton
Proton NMR allows for direct observation of the protons in the molecule. The key diagnostic in this transformation is the appearance of the carboxylic acid proton.
-
1-Formylpiperidine-4-carbonyl chloride: The spectrum will show signals for the piperidine ring protons, likely in the 1.5-4.0 ppm range, and a distinct singlet for the formyl proton (-CHO) around 8.0 ppm. Protons on the carbons adjacent to the carbonyl group (alpha-protons) are typically deshielded and resonate further downfield.[14]
-
1-Formylpiperidine-4-carboxylic acid: The spectrum retains the signals for the formyl and piperidine protons. The defining new feature is a very broad singlet far downfield, typically >10 ppm , corresponding to the acidic O-H proton.[13] This signal is often broad and its integration value should correspond to one proton. It is also readily exchangeable with D₂O, meaning the peak will disappear upon shaking the sample with a drop of deuterium oxide.
| Proton Environment | 1-Formylpiperidine-4-carbonyl chloride (Est. δ) | 1-Formylpiperidine-4-carboxylic acid (Est. δ) | Rationale for Change |
| -COOH | Absent | 10-13 ppm (broad s, 1H) | Appearance of the highly deshielded carboxylic acid proton.[13] |
| -CHO (Formyl) | ~8.0 ppm (s, 1H) | ~8.0 ppm (s, 1H) | The formyl proton's environment is unchanged. |
| Piperidine Ring Protons | ~1.5-4.0 ppm (m) | ~1.5-4.0 ppm (m) | Minor shifts are possible due to the change in the electronic environment at C4, but the overall pattern is similar. |
| Piperidine CH at C4 | ~3.0-3.3 ppm (m, 1H) | ~2.5-2.8 ppm (m, 1H) | The proton at C4 is deshielded by the adjacent carbonyl. The extent of deshielding changes slightly with the substituent (-COCl vs. -COOH). |
¹³C NMR Spectroscopy: A Subtle Shift in the Carbonyl Carbon
Carbon NMR provides insight into the carbon skeleton of the molecule. Here, the focus is on the chemical shift of the carbonyl carbon.
-
1-Formylpiperidine-4-carbonyl chloride: The spectrum will show two signals in the carbonyl region (160-180 ppm). The acyl chloride carbonyl carbon is expected to be around 170-175 ppm . The formyl amide carbonyl will be in a similar region, typically around 160-165 ppm .
-
1-Formylpiperidine-4-carboxylic acid: The carboxylic acid carbonyl carbon also resonates in the 175-180 ppm range.[14][15] The change from the acyl chloride is subtle but measurable with a high-resolution instrument. The key is the disappearance of the acyl chloride carbon signal and the appearance of the carboxylic acid carbon signal in its place.
| Carbon Environment | 1-Formylpiperidine-4-carbonyl chloride (Est. δ) | 1-Formylpiperidine-4-carboxylic acid (Est. δ) | Rationale for Change |
| -COCl | ~172 ppm | Absent | Disappearance of the acyl chloride carbonyl carbon signal upon hydrolysis. |
| -COOH | Absent | ~177 ppm | Appearance of the carboxylic acid carbonyl carbon. The exact shift is sensitive to solvent and concentration.[14] |
| -CHO (Formyl) | ~162 ppm | ~162 ppm | The formyl carbon's environment is unchanged. |
| Piperidine Ring Carbons | ~25-50 ppm | ~25-50 ppm | The signals for the carbons of the piperidine ring will be present in both spectra with only minor shifts expected. |
Mass Spectrometry: Tracking Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of the compounds, offering definitive evidence of the structural change.
-
1-Formylpiperidine-4-carbonyl chloride (MW = 175.61): The molecular ion peak (M⁺) may be observed at m/z 175. A characteristic feature of chlorine-containing compounds is an M+2 peak at m/z 177 with about one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[14][16] A very common and often base peak fragmentation is the loss of the chlorine atom (35 u) to form a stable acylium ion at m/z 140 .
-
1-Formylpiperidine-4-carboxylic acid (MW = 157.17): The molecular ion peak should be observed at m/z 157. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 u) leading to a peak at m/z 140 (the same acylium ion as seen from the acyl chloride) and the loss of the entire carboxyl group (-COOH, 45 u) resulting in a peak at m/z 112 .[17]
Caption: Key spectroscopic differences before and after hydrolysis.
Experimental Protocols
A. Hydrolysis of 1-Formylpiperidine-4-carbonyl chloride
Trustworthiness through Self-Validation: This protocol includes checkpoints (e.g., cessation of gas evolution) to validate reaction completion before proceeding to analysis.
-
Dissolution: In a fume hood, dissolve 1.0 g of 1-Formylpiperidine-4-carbonyl chloride in 10 mL of a suitable inert solvent like tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: While stirring vigorously, slowly add 5 mL of deionized water dropwise to the solution. Causality: The reaction is often exothermic and produces HCl gas; slow addition prevents excessive heat and pressure buildup.[2]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when the evolution of HCl gas ceases (can be tested cautiously with moist pH paper held over the flask opening).
-
Workup: Transfer the reaction mixture to a separatory funnel. If necessary, add a water-miscible solvent that is easily removed, like acetone, to ensure homogeneity before extraction. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Formylpiperidine-4-carboxylic acid, typically as a solid.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
B. Sample Preparation for Spectroscopic Analysis
-
IR Spectroscopy:
-
Solid (KBr Pellet): Mix a small amount (~1-2 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr). Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the dry solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Causality: DMSO-d₆ is often preferred for carboxylic acids as it helps to sharpen the exchangeable O-H proton signal.
-
-
Mass Spectrometry:
-
Dissolve a small amount of sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution can be introduced directly via infusion or by an LC-MS system. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Conclusion
The transformation of 1-Formylpiperidine-4-carbonyl chloride to its carboxylic acid is characterized by a clear and definitive set of changes across multiple spectroscopic platforms. The disappearance of the high-frequency acyl chloride C=O IR band and the concurrent appearance of a broad O-H stretch and a lower-frequency C=O band provide compelling evidence of hydrolysis. This is corroborated in ¹H NMR by the emergence of a downfield, exchangeable proton signal and confirmed in mass spectrometry by the shift in molecular weight and altered fragmentation patterns. By leveraging this multi-faceted spectroscopic data, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of their synthetic pathways.
References
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
IITian Academy. (n.d.). 33.3 Acyl chlorides Study Notes. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Formyl-4-piperidinecarboxylic acid. Retrieved from [Link]
-
Chad's Prep. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Carboxylic Acids, Esters and Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. Retrieved from [Link]
-
Wiley. (n.d.). 1-Formylpiperidine. In SpectraBase. Retrieved from [Link]
-
TutorChase. (n.d.). Describe the differences between acyl chlorides and carboxylic acids. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acyl Chlorides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 84163-43-9 | Product Name : 1-Formyl-piperidine-4-carbonyl Chloride. Retrieved from [Link]
-
Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Peptide Coupling Reagents: Benchmarking 1-Formylpiperidine-4-carbonyl chloride Against Industry Standards
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of high-purity peptides is a foundational requirement. The efficiency of peptide bond formation, the core chemical transformation in this process, is largely dictated by the choice of coupling reagent. While a host of sophisticated reagents have been developed to optimize this critical step, the exploration of novel, potentially more efficient or cost-effective alternatives is a continuous pursuit.
This guide provides a comprehensive comparison of commonly used peptide coupling reagents, namely HATU, HBTU, and EDC/HOBt, and introduces a framework for evaluating the potential of 1-Formylpiperidine-4-carbonyl chloride as a novel coupling agent. By grounding our discussion in established reaction mechanisms and providing detailed experimental protocols, we aim to equip the reader with the knowledge to make informed decisions for their specific synthetic challenges and to critically assess new reagents.
The Central Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond involves the reaction of a carboxylic acid on one amino acid with the amine group of another.[1] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2] The primary function of a coupling reagent is to facilitate this activation.[3] An ideal coupling reagent should promote rapid and complete amide bond formation while minimizing side reactions, the most critical of which is racemization of the chiral amino acid centers.[4]
Established Peptide Coupling Reagents: A Comparative Overview
The landscape of peptide coupling is dominated by several classes of reagents, each with its own set of advantages and disadvantages.[5][6]
Aminium/Uronium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are two of the most widely used and highly efficient coupling reagents.[7] They belong to the class of aminium/uronium salts and operate through the formation of an active ester intermediate.[8]
Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU and HBTU react with the carboxylic acid of an N-protected amino acid to form a highly reactive OAt or OBt ester, respectively.[8] This active ester is then readily attacked by the free amine of the growing peptide chain to form the desired peptide bond.
Carbodiimides: The EDC/HOBt System
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that is frequently used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9] This combination offers a cost-effective and versatile solution for peptide coupling.
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. HOBt acts as a scavenger for the O-acylisourea, converting it into a more stable and less racemization-prone OBt active ester, which then reacts with the amine.
Performance Comparison of Established Reagents
| Feature | HATU | HBTU | EDC/HOBt |
| Coupling Efficiency | Very High | High | Good to High |
| Racemization | Very Low | Low | Low (with HOBt) |
| Cost | High | Moderate | Low |
| Byproduct Removal | Soluble | Soluble | Water-Soluble |
| Safety Considerations | Potentially explosive | Potentially explosive | Generally safer |
Introducing 1-Formylpiperidine-4-carbonyl chloride: A Potential New Coupling Reagent
1-Formylpiperidine-4-carbonyl chloride is a readily available acyl chloride. While not traditionally used as a peptide coupling reagent, its structure suggests a potential for activating carboxylic acids for amide bond formation.
Proposed Mechanism of Action
As an acyl chloride, 1-Formylpiperidine-4-carbonyl chloride could potentially react with the carboxylic acid of an N-protected amino acid to form a mixed anhydride. This mixed anhydride would then serve as the activated species, susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The formyl group on the piperidine ring may influence the reactivity and solubility of the reagent and its byproducts.
A Framework for Benchmarking: An Experimental Protocol
To objectively evaluate the efficiency of 1-Formylpiperidine-4-carbonyl chloride against HATU, HBTU, and EDC/HOBt, a standardized experimental protocol is essential.
Model Peptide
A short, well-characterized peptide that is known to be somewhat prone to racemization, such as H-Gly-Phe-Ala-OH, will serve as a suitable model system.
Experimental Workflow
Step-by-Step Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.[4][8] Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
For HATU/HBTU: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU or HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
For EDC/HOBt: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and EDC (3 eq.) in DMF. Add this solution to the resin and agitate for 2-4 hours.
-
For 1-Formylpiperidine-4-carbonyl chloride: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and a suitable base (e.g., DIPEA or 2,4,6-collidine, 3 eq.) in anhydrous DMF. Cool the solution to 0°C and add 1-Formylpiperidine-4-carbonyl chloride (3 eq.). Add this activation mixture to the resin and agitate, allowing it to slowly warm to room temperature over 2-4 hours.
-
-
Monitoring the Coupling Reaction: After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[3] A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Analytical Methods for Efficiency Benchmarking
-
Yield: Determine the yield of the crude lyophilized peptide.
-
Purity: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine its purity.
-
Identity: Confirm the molecular weight of the synthesized peptide using mass spectrometry (MS).
-
Racemization: To quantify the level of racemization, the synthesized peptide can be subjected to acid hydrolysis followed by derivatization with a chiral reagent and analysis by chiral gas chromatography or HPLC.
Expected Data Summary
The following table provides a template for summarizing the experimental data. The values for the established reagents are based on typical expectations, while the cells for 1-Formylpiperidine-4-carbonyl chloride are left blank to be filled with experimental results.
| Parameter | HATU | HBTU | EDC/HOBt | 1-Formylpiperidine-4-carbonyl chloride |
| Crude Yield (%) | > 85 | > 80 | > 75 | |
| Crude Purity (HPLC, %) | > 90 | > 85 | > 80 | |
| Racemization of Phe (%) | < 1 | < 2 | < 3 | |
| Reaction Time (hours) | 1-2 | 1-2 | 2-4 |
Conclusion
The selection of a peptide coupling reagent is a critical decision that balances efficiency, cost, and the potential for side reactions. HATU and HBTU represent the gold standard for high efficiency and low racemization, albeit at a higher cost. The EDC/HOBt system provides a reliable and economical alternative for many applications.
The potential of 1-Formylpiperidine-4-carbonyl chloride as a peptide coupling reagent remains to be experimentally validated. Its simple structure and commercial availability make it an intriguing candidate for investigation. The proposed mechanism via a mixed anhydride intermediate is chemically plausible. The comprehensive experimental protocol outlined in this guide provides a robust framework for a head-to-head comparison with established reagents. The results of such a study would be of significant interest to the peptide synthesis community, potentially adding a new, cost-effective tool to the synthetic chemist's toolbox. It is through such rigorous evaluation of novel reagents that the field of peptide synthesis will continue to advance, enabling the creation of increasingly complex and therapeutically important molecules.
References
-
AAPPTec. (n.d.). Peptide Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. US20210009631A1 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
